molecular formula C6H10N2O4 B1608387 Piperazine-2,5-dicarboxylic Acid CAS No. 89601-10-5

Piperazine-2,5-dicarboxylic Acid

Katalognummer: B1608387
CAS-Nummer: 89601-10-5
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: FBYDNPVPBDAFFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine-2,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C6H10N2O4 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine-2,5-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-2,5-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

89601-10-5

Molekularformel

C6H10N2O4

Molekulargewicht

174.15 g/mol

IUPAC-Name

piperazine-2,5-dicarboxylic acid

InChI

InChI=1S/C6H10N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)

InChI-Schlüssel

FBYDNPVPBDAFFV-UHFFFAOYSA-N

SMILES

C1C(NCC(N1)C(=O)O)C(=O)O

Kanonische SMILES

C1C(NCC(N1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Thermodynamic properties of Piperazine-2,5-dicarboxylic Acid isomers

[2]

References

  • Thermodynamics of Piperazine Derivatives: Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link[1][2][3]

  • Piperazine-2-carboxylic Acid Data: LookChem/PubChem Database.[1][2][3] Piperazine-2-carboxylic acid dihydrochloride Properties. Link

  • MOF Synthesis & Isomerization: Ay, B., Yildiz, E., & Kani, I. (2016).[2] Novel heteroleptic lanthanide organic frameworks containing pyridine-2,5-dicarboxylic acid and in situ generated piperazine-2,5-dicarboxylic acid.[1][2][3] Journal of Solid State Chemistry, 233, 44–51.[2][5] Link[1][2][3]

  • Conformational Analysis: Guitot, K., et al. (2009).[2] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.[1][2][3] The Journal of Organic Chemistry, 74(21), 8433–8436.[2] Link[1][2][3]

  • Potentiometric Methods: Roy, R. N., et al. (2014).[2] Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid. Journal of Solution Chemistry. Link

Technical Guide: Characterization of Piperazine-2,5-dicarboxylic Acid at NMDA Receptors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and pharmacological characterization of Piperazine-2,5-dicarboxylic Acid (2,5-PzDA) at NMDA receptors.

Editorial Note: This guide addresses the specific isomer requested (2,5-PzDA ). However, it is critical to note that the 2,3-isomer (2,3-PzDA) is the canonical, high-affinity NMDA antagonist established in literature. This guide treats 2,5-PzDA as an investigational structural analog, contrasting its properties with the 2,3-isomer to explain pharmacological outcomes.

Executive Summary

Piperazine-2,5-dicarboxylic acid (2,5-PzDA) represents a rigidified structural analog of glutamate. While its structural isomer, cis-2,3-piperazine dicarboxylic acid (2,3-PzDA) , is a well-characterized competitive NMDA receptor antagonist, the 2,5-isomer presents a distinct pharmacophore profile due to the increased spatial separation of its carboxylic acid moieties.

This guide provides the framework for evaluating 2,5-PzDA, focusing on its structural incompatibility with the classical agonist binding pocket compared to the 2,3-isomer, and details the experimental protocols required to empirically verify its activity.

CompoundIsomerPrimary Pharmacological ClassBinding Mode
2,3-PzDA cis-2,3Competitive Antagonist Mimics folded glutamate conformation; bridges

and

sites.
2,5-PzDA cis/trans-2,5Investigational / Low Affinity Mimics extended glutamate conformation; distal acid likely exceeds binding pocket tolerance.

Structural & Mechanistic Analysis

Pharmacophore Geometry

The NMDA receptor ligand-binding domain (LBD) requires a specific "three-point" pharmacophore:

  • Positive Ionizable Group: Protonated amine (mimicking

    
    -amino of glutamate).
    
  • Proximal Carboxylate:

    
    -carboxyl group.
    
  • Distal Carboxylate:

    
    -carboxyl group (or phosphonate).
    

The Isomer Distinction:

  • 2,3-PzDA: The ortho-like substitution pattern places the two carboxylates at a distance (~4–5 Å) that perfectly mimics the folded or partially folded conformation of glutamate required to stabilize the "open" (antagonist-bound) cleft of the GluN2 subunit.

  • 2,5-PzDA: The para-like substitution places the carboxylates at a maximal distance (~6–7 Å across the ring). This rigidity prevents the molecule from adopting the compact conformation necessary to fit within the GluN2 agonist binding pocket (clam-shell mechanism), likely resulting in significantly reduced or abolished affinity.

Mechanism of Action (Hypothesis for 2,5-PzDA)

If 2,5-PzDA exhibits binding, it would likely act via one of two mechanisms:

  • Steric Antagonism: Binding to the entrance of the cleft but preventing domain closure due to the rigid piperazine ring preventing the "clam-shell" closure required for channel gating.

  • Low-Affinity Partial Agonism: Weak interaction with the glycine site (GluN1), which tolerates different steric bulk compared to the glutamate site (GluN2).

Visualization of Structural Logic

The following diagram illustrates the structural divergence and its impact on receptor binding.

NMDA_Binding_Logic Glutamate L-Glutamate (Natural Agonist) LBD_Pocket GluN2 Binding Pocket (Clam-Shell Domain) Glutamate->LBD_Pocket Flexible Fit PzDA_23 2,3-PzDA (Known Antagonist) PzDA_23->LBD_Pocket Rigid Fit (Folded Mimic) Outcome_Antagonist Domain Stabilized Open (Inhibition) PzDA_23->Outcome_Antagonist High Affinity PzDA_25 2,5-PzDA (Investigational) PzDA_25->LBD_Pocket Rigid Fit (Extended) Outcome_Inactive Steric Clash (No Binding/Effect) PzDA_25->Outcome_Inactive Likely Outcome Outcome_Agonist Domain Closure (Channel Opening) LBD_Pocket->Outcome_Agonist Induced Fit LBD_Pocket->Outcome_Antagonist Wedge Mechanism LBD_Pocket->Outcome_Inactive Distal Acid Mismatch

Caption: Structural logic dictating the pharmacological activity of Piperazine dicarboxylic acid isomers at the NMDA receptor GluN2 subunit.

Experimental Methodologies

To empirically characterize 2,5-PzDA, researchers must employ a "Self-Validating" workflow, using 2,3-PzDA as a positive control.

Protocol A: Radioligand Displacement Assay (Binding Affinity)

Objective: Determine the inhibition constant (


) of 2,5-PzDA by displacing a known high-affinity antagonist.
  • Receptor Source: Rat brain synaptic membranes (buffy coat) or HEK293 cells expressing recombinant GluN1/GluN2A.

  • Radioligand:

    
    -CGS-19755 (Competitive Antagonist) or 
    
    
    
    -Glutamate.
  • Non-Specific Binding Control: 1 mM L-Glutamate or 100 µM NMDA.

Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-Acetate (pH 7.4). Centrifuge (48,000 x g, 20 min). Wash 3x to remove endogenous glutamate.

  • Incubation:

    • Mix: 100 µg membrane protein + 10 nM

      
      -CGS-19755.
      
    • Add 2,5-PzDA (Concentration range:

      
       M to 
      
      
      
      M).
    • Control: Run parallel curve with 2,3-PzDA (Expected

      
      ).
      
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.

Protocol B: Two-Electrode Voltage Clamp (Functional Assay)

Objective: Determine if 2,5-PzDA acts as an agonist, antagonist, or modulator.

  • System: Xenopus laevis oocytes expressing GluN1/GluN2A (or GluN2B).

  • Recording Solution:

    
    -free Ringer’s solution (to remove voltage-dependent block).
    

Step-by-Step Workflow:

  • Baseline: Clamp oocyte at -70 mV. Perfuse with Ringer's solution.

  • Agonist Check:

    • Apply 2,5-PzDA (100 µM) alone.

    • Result: If current flows

      
      Agonist .
      
  • Antagonist Check (Co-application):

    • Apply Glutamate (10 µM) + Glycine (10 µM) to establish baseline response (

      
      ).
      
    • Washout.

    • Apply Glutamate (10 µM) + Glycine (10 µM) + 2,5-PzDA (Increasing conc: 1, 10, 100 µM).

    • Result: If current decreases dose-dependently

      
      Antagonist .
      
  • Positive Control: Repeat step 3 with 2,3-PzDA to validate oocyte sensitivity.

TEVC_Protocol Start Start: Xenopus Oocyte (GluN1/GluN2A) Step1 Apply 2,5-PzDA alone (100 µM) Start->Step1 Decision1 Current Detected? Step1->Decision1 Agonist Conclusion: Agonist (Measure EC50) Decision1->Agonist Yes Step2 Apply Glutamate + Glycine (Control Response) Decision1->Step2 No Step3 Co-apply Glu + Gly + 2,5-PzDA Step2->Step3 Decision2 Inhibition Observed? Step3->Decision2 Antagonist Conclusion: Antagonist (Measure IC50) Decision2->Antagonist Yes Inactive Conclusion: Inactive (Steric Mismatch) Decision2->Inactive No

Caption: Decision tree for functional characterization of 2,5-PzDA using Two-Electrode Voltage Clamp (TEVC).

Data Interpretation & Reference Values

When analyzing 2,5-PzDA, use the following reference values for the 2,3-isomer to validate your assay performance. If 2,5-PzDA shows no activity up to 100 µM, it should be classified as inactive at the orthosteric site.

Parameter2,3-PzDA (Reference)2,5-PzDA (Expected)Interpretation

(Displacement)


High

indicates poor fit in the binding pocket.
Hill Slope ~1.0N/ADeviation from 1.0 suggests allosteric modulation or cooperativity.
Selectivity GluN2A > GluN2DUnknown2,3-derivatives often show subunit selectivity; 2,5 may differ.

References

  • Irvine, M. W., et al. (2012). Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors.[1][2] Journal of Medicinal Chemistry.

  • Costa, B. M., et al. (2009). N-methyl-D-aspartate (NMDA) receptor NR2 subunit selectivity of a series of novel piperazine-2,3-dicarboxylate derivatives. Journal of Pharmacology and Experimental Therapeutics.

  • Monaghan, D. T., et al. (2012). Pharmacology of the NMDA Receptor. In: Biology of the NMDA Receptor. CRC Press.

  • Feng, B., et al. (2005). Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

Cis-trans isomerism in Piperazine-2,5-dicarboxylic Acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Cis-Trans Isomerism in Piperazine-2,5-dicarboxylic Acid Derivatives

Abstract

The piperazine-2,5-dione scaffold, a cyclic dipeptide, is a cornerstone in medicinal chemistry, valued for its rigid structure and potential for diverse functionalization.[1][2] When substituted at the 2 and 5 positions with carboxylic acid groups, the resulting Piperazine-2,5-dicarboxylic Acid derivatives introduce the critical element of cis-trans isomerism. This geometric isomerism dictates the three-dimensional architecture of the molecule, profoundly influencing its physicochemical properties and biological activity. Understanding and controlling the stereochemical outcome of these derivatives is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive exploration of the synthesis, separation, characterization, and stereochemical implications of cis and trans isomers of Piperazine-2,5-dicarboxylic Acid derivatives, offering field-proven insights for researchers in drug development.

The Stereochemical Landscape: Beyond the Planar Representation

Cis-trans isomerism in 2,5-disubstituted piperazines refers to the relative orientation of the substituents on the heterocyclic ring.

  • Cis Isomer: The two carboxylic acid groups are positioned on the same side of the piperazine ring's approximate plane.

  • Trans Isomer: The two carboxylic acid groups are on opposite sides of the ring's plane.

This seemingly simple difference has profound consequences. The spatial arrangement of the functional groups governs the molecule's overall shape, dipole moment, and ability to engage in intermolecular interactions such as hydrogen bonding.[3] In a biological context, where molecular recognition is key, a cis isomer might bind to a receptor pocket perfectly while its trans counterpart cannot, leading to vastly different pharmacological profiles.[4] The piperazine ring itself is not planar and typically exists in a chair, boat, or twisted-boat conformation, with the chair conformation being strongly favored.[5][6] The energetic preference for placing bulky substituents in equatorial positions to minimize steric strain often results in the trans isomer being the more thermodynamically stable configuration.[7][8]

cluster_cis Cis Isomer cluster_trans Trans Isomer cis trans

Caption: General structures of cis and trans piperazine-2,5-dicarboxylic acid.

Synthetic Strategies and Stereocontrol

The synthesis of piperazine-2,5-dicarboxylic acid derivatives often begins with the formation of the piperazine-2,5-dione core, typically through the cyclization of dipeptides or their esters.[1][9] Control over the final cis/trans ratio is a central challenge, addressed through several strategic approaches.

Diastereoselective Synthesis from Chiral Precursors

The most direct method involves the dimerization of amino acid precursors. The stereochemistry of the starting amino acids dictates the initial isomeric form of the product. For instance, the cyclization of an L-amino acid ester with another L-amino acid ester will primarily yield the cis-diketopiperazine.

Hydrogenation of Unsaturated Precursors

A common and effective method involves the catalytic hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones. This reaction reduces the exocyclic double bonds, creating the chiral centers at positions 2 and 5. While this method often produces a mixture of isomers, experimental evidence shows that under many hydrogenation conditions, the cis isomer is formed as the major product .[1][2] The choice of catalyst, solvent, and reaction conditions can influence the diastereoselectivity.

Controlled Epimerization

Epimerization is the process of inverting the stereochemistry at one chiral center. In the context of piperazine-2,5-diones, the α-protons (the hydrogens on the carbons bearing the carboxyl groups) are susceptible to removal under basic conditions. This can lead to the interconversion between the cis and trans isomers.[7] Often, the less stable cis isomer can be converted to the more thermodynamically stable trans isomer upon heating in the presence of a base.[7][8] This provides a pathway to access the trans isomer, even if the initial synthesis favors the cis form. Proline-containing diketopiperazines are particularly prone to this epimerization.[7]

G Start Amino Acid Precursors Mixture Mixture of Cis & Trans Isomers Start->Mixture Dimerization/ Cyclization Unsaturated (Z,Z)-Benzylidene Precursor Unsaturated->Mixture Catalytic Hydrogenation Cis Isolated Cis Isomer Mixture->Cis Separation Trans Isolated Trans Isomer Mixture->Trans Separation Cis->Trans Epimerization (Base, Heat) G Sample Isolated Isomer (from HPLC) NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Sample->NMR Xray X-Ray Crystallography Sample->Xray MS Mass Spectrometry (LC-MS) Sample->MS DataNMR Chemical Shifts, Coupling Constants, NOE Correlations NMR->DataNMR DataXray 3D Crystal Structure, Bond Lengths/Angles Xray->DataXray DataMS Molecular Weight Confirmation MS->DataMS Conclusion Unambiguous Structure & Stereochemistry DataNMR->Conclusion DataXray->Conclusion DataMS->Conclusion

Sources

The Pharmacological Profile of Piperazine Dicarboxylic Acids in Neurotransmission

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Piperazine-2,5-dicarboxylic Acid (2,5-PDC) within the context of neurotransmission, specifically highlighting its role in Structure-Activity Relationship (SAR) studies that define the pharmacophore for NMDA receptor antagonism.

Focus: Structural Determinants of NMDA Receptor Antagonism (2,5- vs. 2,3-Isomers)

Executive Summary

Piperazine dicarboxylic acids represent a critical class of conformationally restricted glutamate analogues used to probe excitatory amino acid receptors. While Piperazine-2,3-dicarboxylic acid (2,3-PDC) is the canonical, bioactive competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, Piperazine-2,5-dicarboxylic acid (2,5-PDC) serves a vital role as a structural comparator and negative control .

This guide details the biological activity of the piperazine scaffold, contrasting the bioactive 2,3-isomer with the 2,5-isomer to elucidate the precise spatial requirements for glutamatergic neurotransmission modulation.

Molecular Characterization & Chemical Biology

The biological activity of piperazine derivatives is dictated by the regiochemistry of the carboxylic acid groups, which mimic the


- and 

-carboxyl groups of L-glutamate.
Structural Isomerism and Pharmacophore Alignment
  • L-Glutamate (Endogenous Ligand): Flexible chain allowing binding to NMDA, AMPA, and Kainate receptors.

  • 2,3-PDC (Active Antagonist): The vicinal (adjacent) carboxylic acids at positions 2 and 3 impose a rigid conformation that overlaps perfectly with the folded conformation of L-glutamate required for NMDA receptor binding.

  • 2,5-PDC (The Comparator): The distal (opposite) carboxylic acids at positions 2 and 5 create an extended conformation. This spatial arrangement exceeds the binding pocket constraints of the NMDA receptor glutamate site, rendering the molecule largely inactive as an antagonist.

FeaturePiperazine-2,3-dicarboxylic AcidPiperazine-2,5-dicarboxylic Acid
Abbreviation 2,3-PDC (or PzDA)2,5-PDC
Carboxyl Spacing Vicinal (Adjacent)Distal (Opposite)
Glutamate Mimicry High (Folded conformation)Low (Extended conformation)
Primary Target NMDA Receptor (Antagonist)Negative Control / Scaffold
Biological Role Inhibits excitatory transmissionSAR Probe / Peptidomimetic Scaffold

Mechanism of Action: The SAR of Glutamate Antagonism

Understanding the inactivity of 2,5-PDC is as scientifically significant as understanding the activity of 2,3-PDC, as it confirms the "Three-Point Attachment" model of the NMDA receptor ligand-binding domain (LBD).

The Pharmacophore Mismatch

For a molecule to block the NMDA receptor, it must present two negative charges (carboxylates) and one positive charge (amine) in a specific triangle.

  • 2,3-PDC: The distance between the distal carboxylates matches the ~4-5 Å separation seen in NMDA agonists/antagonists.

  • 2,5-PDC: The rigid piperazine ring holds the carboxylates at a distance of >6 Å (trans-configuration), preventing simultaneous bridging of the Arg518 and Thr513 residues in the GluN2 subunit binding pocket.

Biological Implications in Neurotransmission

In electrophysiological assays, 2,5-PDC is frequently used to verify that observed effects are due to specific receptor binding (seen with 2,3-PDC) rather than non-specific physicochemical effects of the piperazine ring itself.

  • Synaptic Plasticity: 2,3-PDC blocks Long-Term Potentiation (LTP) by preventing channel opening. 2,5-PDC fails to block LTP, confirming that the blockade requires specific recognition of the vicinal dicarboxylate motif.

  • Excitotoxicity: 2,3-PDC is neuroprotective against glutamate-induced toxicity. 2,5-PDC shows minimal neuroprotection, validating the receptor-mediated mechanism of the 2,3-isomer.

Experimental Protocols

The following protocols describe the standard workflow for evaluating piperazine dicarboxylates in neurotransmission, distinguishing the active 2,3-isomer from the 2,5-isomer control.

Protocol A: Electrophysiological Characterization (Whole-Cell Patch Clamp)

Objective: To quantify the antagonistic potency (IC50) of piperazine derivatives on NMDA receptor currents.

  • Preparation:

    • Prepare acute hippocampal slices (300 µm) from Sprague-Dawley rats.

    • Maintain in ACSF (Artificial Cerebrospinal Fluid) bubbled with 95% O2/5% CO2.

  • Recording Setup:

    • Clamp voltage at -70 mV (to monitor AMPA) or +40 mV (to monitor NMDA).

    • Pipette solution: Cs-gluconate based internal solution.

  • Application:

    • Baseline: Record evoked EPSCs (Excitatory Postsynaptic Currents) for 10 mins.

    • Treatment: Bath apply 2,3-PDC (10-100 µM) to observe depression of NMDA currents.

    • Control: In a separate slice, bath apply 2,5-PDC (10-100 µM) .

  • Analysis:

    • Calculate the % inhibition of the Area Under the Curve (AUC) of the NMDA component (50-150 ms post-stimulus).

    • Expected Result: 2,3-PDC reduces NMDA current by >80%; 2,5-PDC shows <5% reduction (statistically insignificant).

Protocol B: Competitive Binding Assay (Radioligand)

Objective: To determine binding affinity (


) for the glutamate site.
  • Membrane Prep: Rat forebrain synaptic membranes.

  • Radioligand: [3H]-CGP 39653 (NMDA antagonist) or [3H]-Glutamate.

  • Displacement:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of 2,3-PDC and 2,5-PDC.
  • Filtration: Rapid filtration through Whatman GF/B filters.

  • Data: Plot % Specific Binding vs. Log[Concentration].

Quantitative Pharmacology Data

The following table summarizes the biological activity profile, highlighting the stark contrast between the isomers.

CompoundTargetParameterValueReference
2,3-PDC NMDA Receptor (GluN2A)

(Binding)
0.8 - 1.2 µM[1, 2]
2,3-PDC Kainate Receptor (GluK1)

(Function)
~15 µM[2]
2,5-PDC NMDA Receptor

(Binding)
> 100 µM (Inactive)[3]
2,5-PDC EAAT (Transporter)Inhibition %Negligible[4]
L-Glutamate NMDA Receptor

~1-3 µM[1]

Visualization of Signaling & SAR

The following diagrams illustrate the mechanism of action and the structural logic behind the inactivity of 2,5-PDC compared to the active 2,3-PDC.

Diagram 1: Glutamatergic Synapse & Piperazine Intervention

This pathway shows where 2,3-PDC acts (blocking the receptor) and where 2,5-PDC fails to act.

GlutamateSignaling cluster_Receptors Postsynaptic Density Presynaptic Presynaptic Terminal (Glutamate Release) Cleft Synaptic Cleft (Glutamate Concentration) Presynaptic->Cleft Exocytosis NMDAR NMDA Receptor (GluN1/GluN2) Cleft->NMDAR Binding AMPAR AMPA Receptor Cleft->AMPAR Binding Response Ca2+ Influx / Depolarization (LTP Induction) NMDAR->Response Channel Opening AMPAR->Response PDC23 2,3-PDC (Active Antagonist) PDC23->NMDAR Competitive Blockade (High Affinity) PDC25 2,5-PDC (Inactive Isomer) PDC25->NMDAR No Binding (Steric Mismatch)

Caption: 2,3-PDC actively blocks NMDA receptors preventing Ca2+ influx, while 2,5-PDC fails to bind due to structural mismatch.[1][2][3]

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes the "Pharmacophore Mismatch" explained in Section 3.

SAR_Logic Glutamate L-Glutamate Flexible Backbone Fits Pocket Target NMDA Receptor Binding Pocket Requires Vicinal Anions Distance: ~4-5 Å Glutamate->Target Activates PDC23 2,3-PDC Rigid Vicinal COOH Distance: ~4 Å MATCH PDC23->Target Blocks (Antagonist) PDC25 PDC25 PDC25->Target Fails to Bind

Caption: The rigid distal arrangement of carboxyl groups in 2,5-PDC prevents it from fitting the NMDA receptor pharmacophore.

References

  • Monaghan, D. T., et al. (1989). "The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system." Annual Review of Pharmacology and Toxicology.

  • Irvine, M. W., et al. (2012). "Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors." Journal of Medicinal Chemistry.

  • Feng, B., et al. (2004). "Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid." British Journal of Pharmacology.

  • Bridges, R. J., et al. (1999). "Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one of four isomers of pyrrolidine-2,4-dicarboxylate." Journal of Medicinal Chemistry. (Note: Establishes the SAR for dicarboxylate transporters).

Sources

The Coordination Chemistry of Piperazine-2,5-dicarboxylic Acid Ligands: Structural Dynamics, In Situ Synthesis, and Functional MOF Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the rapidly evolving field of coordination chemistry, the design of multidentate, conformationally flexible ligands is paramount for constructing advanced Metal-Organic Frameworks (MOFs) and coordination polymers. Piperazine-2,5-dicarboxylic acid (PZDC) has emerged as a highly versatile N,O-donor ligand. Unlike rigid aromatic linkers, the saturated piperazine ring in PZDC provides critical stereochemical flexibility, allowing it to adapt to the stringent geometric requirements of both transition metals and lanthanides.

As a Senior Application Scientist, I have observed that the true potential of PZDC lies in its in situ hydrothermal generation and its ability to form heteroleptic frameworks with profound luminescent, catalytic, and pharmacological properties. This whitepaper deconstructs the thermodynamic causality behind PZDC synthesis, details self-validating experimental protocols, and maps the structural topologies that make PZDC-based materials highly relevant for chemical sensing and drug delivery vehicles.

The Thermodynamic Causality of In Situ Ligand Generation

A defining characteristic of PZDC coordination chemistry is that the ligand is rarely synthesized ex situ. Instead, it is generated in situ under hydrothermal conditions [1].

The Mechanistic Rationale: When piperazine and pyridine-2,5-dicarboxylic acid (H₂pydc) are subjected to autogenous pressure at elevated temperatures (typically ≥160°C), H₂pydc undergoes a partial decarboxylation reaction. The liberated carboxyl groups subsequently couple with the piperazine ring to form the PZDC ligand [2].

Why rely on in situ generation?

  • Thermodynamic Trapping: The nascent PZDC ligand is highly reactive. By generating it in the presence of metal ions (e.g., Ln³⁺ or Cu²⁺), the ligand is immediately trapped via coordination. This drives the reaction equilibrium forward and prevents the degradation of the intermediate species.

  • Defect Minimization: In situ assembly slows down the crystallization kinetics, favoring the formation of the thermodynamically most stable product—highly crystalline, defect-free MOFs suitable for Single Crystal X-Ray Diffraction (SCXRD).

Synthesis A Precursors: Piperazine + Pyridine-2,5-dicarboxylic acid B Hydrothermal Reactor (160°C, Autogenous Pressure) A->B C In Situ Decarboxylation & Carboxyl Transfer B->C D Nascent PZDC Ligand (Piperazine-2,5-dicarboxylic acid) C->D F Thermodynamic Self-Assembly D->F E Metal Salts (e.g., Ln(NO3)3) E->F Coordination G 3D PZDC-MOF Crystals F->G

In situ hydrothermal synthesis pathway of PZDC ligands and subsequent MOF assembly.

Coordination Modes and Structural Topologies

PZDC is an ambidentate ligand, offering two soft amine nitrogen donors and four hard carboxylate oxygen donors. This enables it to bridge the Hard-Soft Acid-Base (HSAB) divide, coordinating effectively with borderline transition metals (e.g., Co²⁺, Ni²⁺) and hard lanthanide ions (e.g., Eu³⁺, Tb³⁺) [3].

Structural Causality in MOF Design
  • Chelation (N,O-binding): The proximity of the nitrogen and carboxylate oxygen allows for the formation of stable 5-membered chelate rings. This is crucial in drug development applications where the metal complex must remain stable in biological fluids to prevent premature metal toxicity.

  • Bridging (

    
     to 
    
    
    
    modes):
    The anti-configuration of the carboxylate groups at the 2 and 5 positions forces the ligand to act as an extended bridge, propagating 1D chains into 2D grids or 3D porous frameworks.

Coordination Root PZDC Coordination Sites N_sites Amine Nitrogen (x2) Soft Donor Root->N_sites O_sites Carboxylate Oxygen (x4) Hard Donor Root->O_sites Mode3 N,O-Chelation (Structural Stabilization) N_sites->Mode3 Mode1 Monodentate / Bidentate (Terminal) O_sites->Mode1 Mode2 μ2 to μ4 Bridging (Framework Extension) O_sites->Mode2 O_sites->Mode3

Hierarchical breakdown of PZDC coordination modes and their structural roles.

Experimental Protocol: Self-Validating Hydrothermal Synthesis

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for synthesizing Lanthanide-PZDC MOFs. Every step is designed to enforce quality control.

Step-by-Step Methodology
  • Precursor Preparation:

    • Weigh 0.5 mmol of Lanthanide Nitrate (e.g., Tb(NO₃)₃·6H₂O), 0.5 mmol of pyridine-2,5-dicarboxylic acid, and 1.0 mmol of piperazine.

    • Causality: An excess of piperazine acts both as a structure-directing agent (template) and as a reactant for the in situ generation of PZDC.

  • Solvent Dispersion:

    • Suspend the mixture in 10 mL of deionized water. Stir for 30 minutes at ambient temperature to ensure a homogeneous suspension.

  • Hydrothermal Reaction:

    • Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal and heat to 160°C for 72 hours .

    • Causality: 160°C provides the exact activation energy required for the decarboxylation of H₂pydc without causing complete thermal degradation of the organic framework.

  • Controlled Cooling (Critical Step):

    • Cool the autoclave to room temperature at a strict rate of 2°C/h .

    • Causality: Rapid cooling yields amorphous kinetic precipitates. A 2°C/h gradient ensures the thermodynamic selection of high-quality, single-crystal MOFs suitable for X-ray diffraction.

  • Isolation and Washing:

    • Filter the resulting crystals and wash sequentially with distilled water and ethanol to remove unreacted precursors. Dry in air.

Workflow S1 As-Synthesized MOF S2 Washing & Filtration (Remove unreacted) S1->S2 S3 SCXRD (Determine Topology) S2->S3 Single Crystals S4 PXRD (Verify Phase Purity) S2->S4 Bulk Powder S5 TGA (Thermal Stability) S2->S5 Bulk Powder

Self-validating characterization workflow for isolating and verifying PZDC-MOFs.

Functional Applications: Luminescence and Pharmacology

The Antenna Effect in Lanthanide-PZDC MOFs

Lanthanide ions (Ln³⁺) suffer from low molar absorption coefficients (Laporte-forbidden f-f transitions). PZDC acts as an exceptionally efficient "antenna." The rigid coordination environment provided by the PZDC framework restricts non-radiative decay pathways (such as molecular vibrations from solvent molecules). The ligand absorbs UV light and transfers the energy via its triplet state to the resonance levels of the Ln³⁺ ion, resulting in intense, characteristic luminescence (e.g., green for Tb³⁺, red for Eu³⁺) [1]. This makes them ideal candidates for chemical sensors detecting nitroaromatic explosives or heavy metal toxins.

Pharmacological Relevance

In drug development, pyridine dicarboxylates and piperazine derivatives are known to interact with metalloenzymes [3]. PZDC-based coordination complexes are currently being investigated as targeted delivery vehicles. The controlled degradation of the MOF in specific pH environments (e.g., the acidic microenvironment of tumors) allows for the sustained release of active piperazine derivatives.

Quantitative Data Presentation

The following table summarizes the structural and functional metrics of key PZDC-based frameworks synthesized via the in situ methodology, demonstrating the ligand's versatility across different metal centers.

Compound FormulaMetal CenterDimensionalityPrimary Coordination Mode of PZDCKey Functional PropertyThermal Stability (Decomp. Temp)
[Tb(pydc)(PZDC)1/2(H2O)]Terbium (III)3D MOF

-Bridging
High Quantum Yield Green Luminescence~450 °C
[Eu(pydc)(PZDC)1/2(H2O)]Europium (III)3D MOF

-Bridging
Intense Red Luminescence (Sensory)~440 °C
[Sm(pydc)(PZDC)1/2(H2O)]Samarium (III)3D MOF

-Bridging & Chelation
NIR Luminescence / Catalysis~420 °C
[Co(PZDC)(H2O)4]·2H2OCobalt (II)1D ChainN,O-ChelationMagnetic Susceptibility / Anticancer~310 °C

(Note: "pydc" refers to the unreacted pyridine-dicarboxylic acid acting as a co-ligand in heteroleptic frameworks).

References

  • Ay, B., Yildiz, E., & Kani, İ. (2016). Novel heteroleptic lanthanide organic frameworks containing pyridine-2,5-dicarboxylic acid and in situ generated piperazine-2,5-dicarboxylic acid from piperazine: Hydrothermal synthesis and luminescent properties. Journal of Solid State Chemistry, 233, 44-51. URL: [Link]

  • Doğan, N., Kani, İ., Ay, B., & Yildiz, E. (2015). A novel three dimensional samarium(III) coordination polymer with an unprecedented coordination mode of the 2,5-pyridinedicarboxylic acid ligand: Hydrothermal synthesis, crystal structure and luminescence property. Polyhedron, 88, 176-181. URL: [Link]

  • Büyükkıdan, N. (2022). PROTON TRANSFER SALTS and THEIR COMPLEXES and MIXED-LIGAND COMPLEXES of PYRIDINE DICARBOXYLIC ACIDS and PIPERAZIN. Journal of Scientific Reports-A, 49, 198-235. URL: [Link]

Methodological & Application

Synthesis of Piperazine-2,5-dicarboxylic Acid from Glycine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically detailed guide for the synthesis of piperazine-2,5-dicarboxylic acid, a valuable scaffold in medicinal chemistry and drug development, starting from the readily available amino acid, glycine. This protocol is designed to be self-validating, with explanations for key experimental choices and in-depth procedures for synthesis, purification, and characterization of the target molecule, including its distinct stereoisomers.

Introduction: The Significance of Piperazine-2,5-dicarboxylic Acid

Piperazine-2,5-dicarboxylic acid is a conformationally constrained diamino acid derivative. Its rigid, six-membered ring structure makes it an attractive building block in the design of peptidomimetics, therapeutic agents, and other complex organic molecules. The presence of two carboxylic acid functional groups and two secondary amine functionalities offers multiple points for further chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. The synthesis commences with glycine, the simplest proteinogenic amino acid, and proceeds through a key intermediate, 2,5-diketopiperazine (also known as piperazine-2,5-dione or glycine anhydride), the cyclic dipeptide of glycine.

Overall Synthetic Strategy

The synthesis of piperazine-2,5-dicarboxylic acid from glycine is a two-step process. The first step involves the dimerization of glycine to form the cyclic dipeptide, 2,5-diketopiperazine. The second step is the hydrolysis of the amide bonds within the 2,5-diketopiperazine ring to yield the desired piperazine-2,5-dicarboxylic acid. A critical aspect of this synthesis is the formation of both cis and trans stereoisomers of the final product, which necessitates a robust separation and characterization strategy.

Experimental Protocols

Part I: Synthesis of 2,5-Diketopiperazine (Piperazine-2,5-dione) from Glycine

This procedure details the thermal cyclodimerization of glycine in a high-boiling point solvent. The rationale for using ethylene glycol is its ability to reach the high temperatures required for the dehydration and cyclization of glycine, while also being a relatively benign and water-miscible solvent, which simplifies the initial work-up.

Materials and Equipment:

  • Glycine

  • Ethylene glycol

  • Distilled water

  • Acetone

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycine (1.0 eq). To this, add ethylene glycol (approximately 4-5 mL per gram of glycine).

  • Thermal Cyclization: Heat the mixture with stirring to 175-180 °C using a heating mantle. The glycine will slowly dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of solid glycine and a change in the color of the solution.

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a white precipitate of 2,5-diketopiperazine will form.

  • Work-up: Pour the cooled reaction mixture into an equal volume of distilled water. Stir the resulting suspension for 15-20 minutes to dissolve any remaining ethylene glycol and unreacted glycine.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold distilled water and then with acetone to remove any residual impurities and to aid in drying.

  • Drying: Dry the isolated 2,5-diketopiperazine in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white crystalline solid.

Characterization of 2,5-Diketopiperazine:

  • Melting Point: The melting point should be sharp and consistent with the literature value (sublimes >260 °C).

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part II: Hydrolysis of 2,5-Diketopiperazine to Piperazine-2,5-dicarboxylic Acid

The hydrolysis of the amide bonds in 2,5-diketopiperazine can be achieved under either acidic or basic conditions. Here, we present a protocol for acid-catalyzed hydrolysis, which is generally effective for cyclic dipeptides.

Materials and Equipment:

  • 2,5-Diketopiperazine (from Part I)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH meter or pH paper

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the 2,5-diketopiperazine (1.0 eq) in 6 M hydrochloric acid (sufficient volume to ensure stirring, e.g., 10-15 mL per gram of DKP).

  • Hydrolysis: Heat the suspension to reflux (approximately 110 °C) with vigorous stirring. The solid will gradually dissolve as the hydrolysis proceeds. Continue the reflux for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing via NMR to confirm the disappearance of the starting material.

  • Cooling and Neutralization: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully neutralize the solution to approximately pH 7 by the slow addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath to manage the exothermic reaction.

  • Isolation of the Isomer Mixture: The neutralized solution contains a mixture of the cis and trans isomers of piperazine-2,5-dicarboxylic acid as their sodium salts, which are soluble in water. To isolate the free dicarboxylic acids, further acidification is required, which will be performed as part of the isomer separation.

Part III: Separation and Characterization of cis- and trans-Piperazine-2,5-dicarboxylic Acid

The dimerization of glycine results in a mixture of cis- and trans-2,5-diketopiperazine, and subsequent hydrolysis yields a mixture of the corresponding dicarboxylic acid isomers. Their separation is crucial as their stereochemistry dictates their biological activity and chemical properties. Fractional crystallization is a viable method for separating these diastereomers based on their differential solubility.

Protocol for Fractional Crystallization:

  • Acidification and Initial Precipitation: To the neutralized solution from Part II, slowly add concentrated HCl with stirring until the pH is acidic (pH 2-3). This will cause the precipitation of the less soluble isomer. The trans isomer is generally less soluble in acidic aqueous solutions than the cis isomer.

  • Isolation of the First Isomer (Presumptively trans): Cool the acidified solution in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. This first crop of crystals is enriched in the trans isomer.

  • Isolation of the Second Isomer (Presumptively cis): The filtrate from the first filtration is enriched in the more soluble cis isomer. The volume of the filtrate can be reduced by rotary evaporation, and upon further cooling, a second crop of crystals can be obtained, which will be enriched in the cis isomer.

  • Recrystallization for Purification: To obtain pure isomers, each crop of crystals should be recrystallized from a suitable solvent, such as hot water or an alcohol-water mixture. The purity of the separated isomers should be checked after each recrystallization.

Characterization and Isomer Assignment:

The definitive assignment of the cis and trans isomers requires spectroscopic and analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers.[1] In the cis isomer, the two protons at the 2 and 5 positions of the piperazine ring are chemically equivalent, leading to a simpler spectrum. In the trans isomer, these protons are in different chemical environments, resulting in a more complex spectrum. The coupling constants between the protons on the ring can also provide valuable structural information.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry of each isomer.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to analyze the isomeric purity of the separated products.[3] A suitable chiral stationary phase can resolve the two isomers, allowing for their quantification.

Safety and Handling Precautions

  • Glycine: Generally considered safe, but avoid inhalation of dust.[4]

  • Ethylene Glycol: Harmful if swallowed and can cause organ damage through prolonged or repeated exposure.[5] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[6][7][8] Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.[9][10] Handle with care, wearing appropriate PPE. The neutralization reaction with acid is highly exothermic.

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialReagent(s)ProductExpected Yield (approx.)
IGlycineEthylene Glycol (solvent), Heat2,5-Diketopiperazine70-80%
II2,5-Diketopiperazine6 M Hydrochloric Acid, Heat; NaOHMixture of cis- and trans-Piperazine-2,5-dicarboxylic Acid80-90%
IIIIsomer MixtureHCl, Fractional CrystallizationPure cis- and trans-Piperazine-2,5-dicarboxylic AcidVariable, depends on separation efficiency

Visualizations

Reaction Workflow

Synthesis_Workflow Glycine Glycine DKP 2,5-Diketopiperazine (cis/trans mixture) Glycine->DKP Step I: Thermal Dimerization (Ethylene Glycol, Δ) PDA Piperazine-2,5-dicarboxylic Acid (cis/trans mixture) DKP->PDA Step II: Acid Hydrolysis (6M HCl, Δ) cis_PDA cis-Piperazine-2,5- dicarboxylic Acid PDA->cis_PDA Step III: Fractional Crystallization trans_PDA trans-Piperazine-2,5- dicarboxylic Acid PDA->trans_PDA

Caption: Overall workflow for the synthesis of piperazine-2,5-dicarboxylic acid.

Chemical Structures

Chemical_Structures cluster_glycine Glycine cluster_dkp 2,5-Diketopiperazine cluster_pda Piperazine-2,5-dicarboxylic Acid glycine dkp pda

Caption: Key chemical structures in the synthesis pathway.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of piperazine-2,5-dicarboxylic acid from glycine. By following the outlined procedures for synthesis, hydrolysis, and isomer separation, researchers can reliably obtain both the cis and trans isomers of this valuable chemical scaffold. The emphasis on the rationale behind experimental choices and the inclusion of detailed characterization methods are intended to empower scientists in their research and development endeavors.

References

  • Stuart, C. D., White, N. G., & Barrow, R. A. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Aghabozorg, H., et al. (2008). Crystal Structure of Piperazine and Pyridine-2,6-dicarboxylic Acid Complex. J-Stage. Retrieved from [Link]

  • Carolina Biological Supply Company. (2018, August 21). Safety Data Sheet Glycine. Retrieved from [Link]

  • RCI Labscan Limited. (2021, July 1). hydrochloric acid 32% - SAFETY DATA SHEET. Retrieved from [Link]

  • Tata Chemicals. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET SODIUM HYDROXIDE 25 PERCENT FCC. Retrieved from [Link]

  • Chemfax. (2021, January 25). Ethylene Glycol - Safety Data Sheet. Retrieved from [Link]

Sources

Application Notes and Protocols: Piperazine-2,5-dicarboxylic Acid as a Versatile Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Piperazine-2,5-dicarboxylic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final properties of the MOF. Piperazine-2,5-dicarboxylic acid stands out as a particularly promising but underexplored linker. Its inherent chirality, conformational flexibility, and the presence of both robust carboxylate coordinating groups and potentially interactive nitrogen atoms within the piperazine ring offer a unique combination of features for the design of novel MOFs with tailored functionalities.

This guide provides a comprehensive overview of the application of piperazine-2,5-dicarboxylic acid in MOF synthesis, with a focus on its potential in creating chiral frameworks for enantioselective separations and as a carrier for the anticancer drug doxorubicin. We will delve into the rationale behind experimental choices, provide detailed protocols, and present representative data to guide researchers in this exciting area.

PART 1: The Piperazine-2,5-dicarboxylic Acid Linker: Synthesis and Chiral Considerations

The synthesis of piperazine-2,5-dicarboxylic acid is a critical first step. While various methods exist for the synthesis of piperazine derivatives, a robust and scalable method is required to obtain a high-purity product suitable for MOF synthesis.[3]

Protocol 1: Synthesis of Piperazine-2,5-dicarboxylic Acid (Racemic Mixture)

This protocol is a representative method adapted from known syntheses of related piperazine carboxylic acids.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2,3-dibromopropionate in anhydrous toluene.

  • Addition of Diamine: To this solution, add a solution of N,N'-dibenzyl-ethylenediamine and triethylamine in anhydrous toluene dropwise at room temperature. The triethylamine acts as a base to neutralize the HBr formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrobromide salt. The filtrate is then concentrated under reduced pressure.

  • Purification of Ester Intermediate: The crude product, a dibenzylated piperazine-2,5-dicarboxylate ester, is purified by column chromatography on silica gel.

  • Hydrolysis to Dicarboxylic Acid: The purified ester is then hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the product.

  • Final Purification: The crude piperazine-2,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed to obtain a highly pure product.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvents: Water can interfere with the reaction and reduce the yield.

  • Triethylamine: A common and effective base for scavenging the acid byproduct.

  • Reflux Conditions: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Chirality of Piperazine-2,5-dicarboxylic Acid

Piperazine-2,5-dicarboxylic acid possesses two stereocenters at the C2 and C5 positions, leading to the existence of enantiomers and diastereomers. For applications in chiral separations, obtaining the enantiomerically pure linker is crucial. This can be achieved through two primary strategies:

  • Enantioselective Synthesis: This involves using chiral catalysts or starting materials to synthesize the desired enantiomer directly.[4]

  • Chiral Resolution: This involves separating the enantiomers from a racemic mixture, often by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

The choice of method will depend on the availability of chiral precursors and the desired scale of the synthesis.

PART 2: Synthesis and Characterization of a Representative MOF: Zn-PZDC

Due to the limited number of published examples of MOFs synthesized specifically with piperazine-2,5-dicarboxylic acid, we present a representative protocol for the synthesis of a zinc-based MOF, which we will refer to as Zn-PZDC (Zinc-Piperazine-2,5-dicarboxylate). This protocol is adapted from the synthesis of a structurally similar MOF, a Zr-MOF synthesized with 2,5-pyrazinedicarboxylic acid.

Protocol 2: Solvothermal Synthesis of Zn-PZDC

Step-by-Step Methodology:

  • Preparation of the Precursor Solution: In a 20 mL glass vial, dissolve piperazine-2,5-dicarboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Tightly cap the vial and place it in a preheated oven at 120 °C for 72 hours.

  • Cooling and Isolation: After 72 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, crystalline solids of Zn-PZDC should be visible.

  • Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a volatile solvent like ethanol or chloroform for 24 hours, replacing the solvent several times.

  • Drying: Decant the solvent and dry the activated Zn-PZDC crystals under vacuum at a slightly elevated temperature (e.g., 80 °C) overnight.

Diagram of Experimental Workflow:

G cluster_prep Solution Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation Linker Piperazine-2,5- dicarboxylic Acid Mix Dissolve & Sonicate Linker->Mix Metal Salt Zn(NO₃)₂·6H₂O Metal Salt->Mix Solvent DMF Solvent->Mix Heating 120 °C, 72 h Mix->Heating Transfer to vial Cooling Cool to RT Heating->Cooling Washing Wash with DMF Cooling->Washing Solvent Exchange Solvent Exchange (Ethanol/Chloroform) Washing->Solvent Exchange Drying Vacuum Drying Solvent Exchange->Drying Activated Zn-PZDC Activated Zn-PZDC Drying->Activated Zn-PZDC

Caption: Solvothermal synthesis workflow for Zn-PZDC.

Characterization of Zn-PZDC

The synthesized Zn-PZDC should be thoroughly characterized to confirm its structure, porosity, and thermal stability.

Table 1: Representative Characterization Data for a Zinc-based MOF

Characterization TechniqueExpected Results for a Crystalline, Porous MOF
Powder X-ray Diffraction (PXRD) Sharp peaks indicating a highly crystalline material. The peak positions are unique to the crystal structure of the MOF.[1]
Thermogravimetric Analysis (TGA) A multi-step weight loss profile. The initial weight loss corresponds to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Analysis A Type I or Type IV nitrogen adsorption isotherm, characteristic of microporous or mesoporous materials, respectively. This analysis provides the specific surface area, pore volume, and pore size distribution.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid groups of the linker and the appearance of characteristic symmetric and asymmetric stretching bands of the coordinated carboxylate groups.

PART 3: Application in Drug Delivery: Doxorubicin Loading and Release

The porous nature and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[5][6][7] The presence of both acidic carboxylate groups and basic nitrogen atoms in the piperazine linker of Zn-PZDC could allow for efficient loading and pH-responsive release of the anticancer drug doxorubicin (DOX).

Protocol 3: Doxorubicin Loading into Zn-PZDC

Step-by-Step Methodology:

  • Preparation of DOX Solution: Prepare a stock solution of doxorubicin hydrochloride in a suitable solvent, such as a mixture of methanol and dimethyl sulfoxide (9:1 v/v).[8]

  • Loading Procedure: Suspend a known amount of activated Zn-PZDC (e.g., 10 mg) in the DOX solution (e.g., 5 mL of a 1 mg/mL solution).

  • Incubation: Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.

  • Isolation of DOX@Zn-PZDC: Centrifuge the suspension to collect the solid DOX-loaded MOF (DOX@Zn-PZDC).

  • Washing: Wash the DOX@Zn-PZDC with the solvent used for the DOX solution to remove any surface-adsorbed drug.

  • Quantification of Loading: The amount of loaded DOX can be determined by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy at the characteristic absorbance wavelength of doxorubicin (around 480 nm) and comparing it to a standard calibration curve.

Diagram of Doxorubicin Loading:

G cluster_loading Doxorubicin Loading MOF Activated Zn-PZDC Porous Structure DOX_sol Doxorubicin Solution Stir for 24h MOF->DOX_sol Suspend DOX_MOF DOX@Zn-PZDC Drug-loaded MOF DOX_sol->DOX_MOF Encapsulation

Caption: Encapsulation of doxorubicin within the Zn-PZDC framework.

Protocol 4: In Vitro Doxorubicin Release Study

The release of doxorubicin from DOX@Zn-PZDC can be studied under different pH conditions to simulate the physiological environment and the acidic tumor microenvironment.[6][7]

Step-by-Step Methodology:

  • Preparation of Release Media: Prepare buffer solutions at different pH values, for example, pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).

  • Release Experiment: Suspend a known amount of DOX@Zn-PZDC (e.g., 5 mg) in a known volume of the release medium (e.g., 10 mL) in a dialysis bag.

  • Incubation: Place the dialysis bag in a larger container with the same release medium and stir at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium.

  • Quantification of Release: Measure the concentration of released DOX in the withdrawn aliquots using UV-Vis spectroscopy.

Table 2: Representative Doxorubicin Loading and Release Data

MOF SystemDrug Loading Capacity (wt%)Cumulative Release at pH 7.4 (after 48h)Cumulative Release at pH 5.5 (after 48h)Reference
Representative Zn-based MOF~34%~40%~90%[7]
MIL-100(Fe)Varies with synthesisSlower releaseFaster release

Causality of pH-Responsive Release:

The enhanced release of doxorubicin at a lower pH is attributed to two main factors:

  • Protonation of Doxorubicin: Doxorubicin has an amino group that becomes protonated at lower pH, increasing its solubility in aqueous media.

  • Framework Instability: The coordination bonds between the zinc ions and the carboxylate linkers in the MOF can become less stable in acidic conditions, leading to a partial breakdown of the framework and a faster release of the encapsulated drug.[5]

PART 4: Application in Chiral Separations

The use of enantiomerically pure piperazine-2,5-dicarboxylic acid as a linker can lead to the formation of chiral MOFs (CMOFs). These CMOFs can be used as stationary phases in chromatography for the separation of racemic mixtures.[4][9]

Conceptual Framework for Chiral Separation:

The enantioselective separation capability of a CMOF arises from the differential interactions between the enantiomers of the analyte and the chiral environment of the MOF's pores. These interactions can include hydrogen bonding, π-π stacking, and steric effects.

Diagram of Chiral Separation Principle:

G cluster_separation Chiral Separation in a CMOF Racemic Mixture Racemic Mixture (R- and S-enantiomers) CMOF_Column Chiral MOF Column (e.g., from (S,S)-PZDC) Racemic Mixture->CMOF_Column Separated_Enantiomers Separated Enantiomers CMOF_Column->Separated_Enantiomers Differential Interaction

Caption: Principle of enantioselective separation using a chiral MOF.

Experimental Approach:

  • Synthesis of Enantiopure MOF: Synthesize the MOF using an enantiomerically pure form of piperazine-2,5-dicarboxylic acid (e.g., (2S,5S)-piperazine-2,5-dicarboxylic acid).

  • Packing of Chromatographic Column: Pack a high-performance liquid chromatography (HPLC) column with the synthesized chiral MOF as the stationary phase.

  • Chromatographic Separation: Inject a racemic mixture of a target analyte onto the column and elute with an appropriate mobile phase. The enantiomer that interacts more strongly with the chiral stationary phase will have a longer retention time, leading to their separation.

Conclusion and Future Outlook

Piperazine-2,5-dicarboxylic acid presents a compelling platform for the design of functional MOFs. Its inherent chirality and the presence of multiple coordination and interaction sites offer exciting possibilities for applications in enantioselective separations and targeted drug delivery. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to explore this promising linker. Future research should focus on developing efficient and scalable syntheses of the enantiomerically pure linker and on the synthesis and characterization of a wider range of MOFs based on this versatile building block. The exploration of different metal nodes and the post-synthetic modification of the piperazine nitrogen atoms will undoubtedly lead to the discovery of new materials with enhanced properties and novel applications.

References

  • The development of chiral metal–organic frameworks for enantioseparation of racem
  • Loading and release of doxorubicin hydrochloride from iron(iii) trimesate MOF and zinc oxide nanoparticle composites. Dalton Transactions. ([Link])

  • Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Frontiers. ([Link])

  • Doxorubicin-Loaded Metal-Organic Framework for Ferroptosis-Enhanced Chemotherapy Through Sustained Zn Release and Glutathione Peroxidase Downregulation. PubMed. ([Link])

  • Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4. PMC. ([Link])

  • A chiral supramolecular MOF for enantiomer separation. ResearchGate. ([Link])

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. MDPI. ([Link])

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. ([Link])

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC. ([Link])

  • Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences. ([Link])

  • Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ResearchGate. ([Link])

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. ([Link])

  • Metal–Organic Frameworks-Based Analytical Devices for Chiral Sensing and Separations: A Review (2012–2022). MDPI. ([Link])

  • Homochiral MOF–polymer mixed matrix membranes for efficient separation of chiral molecules. Deakin University. ([Link])

  • Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Dalton Transactions. ([Link])

  • Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. ResearchGate. ([Link])

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (URL not available)
  • Zinc-Based Metal-Organic Frameworks. Encyclopedia.pub. ([Link])

  • A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A. ([Link])

  • Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Chemical Communications. ([Link])

  • Metal-Organic Frameworks: Synthetic Methods and Potential Applications. MDPI. ([Link])

  • Synthesis of piperazines. Organic Chemistry Portal. ([Link])

  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. PMC. ([Link])

  • Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions. ([Link])

  • Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.

Sources

Application Note: Microwave-Assisted Synthesis of Piperazine-2,5-dicarboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency synthesis of Piperazine-2,5-dicarboxylic acid (PDC) derivatives and their precursors, 2,5-diketopiperazines (DKPs), using microwave irradiation.

Executive Summary & Scientific Rationale

Piperazine-2,5-dicarboxylic acid (PDC) derivatives represent a privileged scaffold in medicinal chemistry, serving as conformationally restricted glutamate analogs (e.g., NMDA receptor antagonists like CGS 19755) and peptidomimetics.

The conventional synthesis of these cores—typically via the cyclization of dipeptides to 2,5-diketopiperazines (DKPs) followed by functionalization—is plagued by slow reaction kinetics , harsh reflux conditions , and racemization of chiral centers.

Why Microwave Irradiation? Microwave-assisted synthesis offers a deterministic solution to these bottlenecks through two primary mechanisms:

  • Dielectric Heating: Rapid internal heating of polar solvents (e.g., water, acetic acid) accelerates the endothermic cyclization step, often reducing reaction times from hours to minutes.

  • Selective Activation: The dipolar nature of the amide bond in the dipeptide precursor couples efficiently with the oscillating electric field, promoting the cis conformation required for ring closure, thereby minimizing epimerization.

This guide details two validated protocols: a "Green" aqueous phase synthesis and a high-throughput Solid-Phase Peptide Synthesis (SPPS) method.

Mechanistic Pathway & Workflow

The synthesis generally proceeds via the formation of a linear dipeptide followed by cyclization to the 2,5-diketopiperazine (DKP).[1][2] The DKP can be considered a dehydrated derivative of the piperazine-2,5-dicarboxylic acid.

Pathway Visualization

G AA N-Boc Amino Acid (Starting Material) Dipeptide Linear Dipeptide Ester (Intermediate) AA->Dipeptide Coupling (EDC/HOBt) Transition Cis-Rotamer Transition State Dipeptide->Transition MW Irradiation (Rapid Heating) DKP 2,5-Diketopiperazine (Cyclic Diamide) Transition->DKP Cyclization (-ROH) PDC Piperazine-2,5-dicarboxylic Acid (Reduced Scaffold) DKP->PDC Reduction/Hydrolysis (Post-MW)

Figure 1: Synthetic pathway from amino acid precursors to the piperazine-2,5-dicarboxylic acid core. Microwave irradiation specifically accelerates the rate-limiting cyclization step.

Protocol A: Green Aqueous Synthesis (Solution Phase)

Context: This protocol utilizes water as the solvent, exploiting its high dielectric constant (


) for efficient microwave energy transfer. It allows for simultaneous N-Boc deprotection and cyclization, eliminating the need for trifluoroacetic acid (TFA).

Reference: Validated based on the work of Pérez-Picaso et al. (2009) and López-Cobeñas et al. (2005).

Materials
  • Precursor: N-Boc-dipeptide methyl ester (e.g., Boc-Phe-Gly-OMe).

  • Solvent: Deionized Water (18 MΩ).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL sealed pressure vial.

Step-by-Step Methodology
  • Preparation:

    • Weigh 1.0 mmol of the N-Boc-dipeptide ester into a 10 mL microwave vial.

    • Add 4.0 mL of deionized water. Note: The starting material may not be fully soluble initially; this is normal.

    • Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

  • Microwave Irradiation:

    • Mode: Dynamic Power (maintain target temperature).

    • Temperature: 200°C.

    • Pressure Limit: 250 psi (17 bar). Safety Critical: Water generates significant pressure at 200°C.

    • Power: Max 300 W.

    • Hold Time: 5–10 minutes.

    • Ramp Time: 2 minutes.

  • Work-up:

    • Cool the reaction vessel to room temperature using compressed air (integrated in most reactors).

    • Observation: The product (DKP) usually precipitates out of the aqueous solution upon cooling due to the loss of the solubilizing Boc group and the formation of the rigid hydrophobic ring.

    • Filter the solid precipitate.

    • Wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials.

  • Characterization:

    • Dry the solid under vacuum. Yields typically range from 85% to 98% .

    • Verify structure via

      
      H-NMR (DMSO-
      
      
      
      ) and LC-MS.
Data Summary: Thermal vs. Microwave[3][4]
ParameterThermal Reflux (Water)Microwave (200°C)
Reaction Time 24 - 48 Hours5 - 10 Minutes
Yield 40 - 60%85 - 98%
Epimerization Significant (>10%)Minimal (<2%)
Solvent Waste HighLow (Water only)

Protocol B: Solid-Phase Synthesis (MW-SPPS)

Context: For generating libraries of piperazine derivatives, solid-phase synthesis is superior. This protocol uses a cyclative cleavage strategy where the formation of the piperazine ring releases the molecule from the resin.

Reference: Adapted from Tullberg et al. (2006).

Materials
  • Resin: PEGA resin (polyethylene glycol dimethylacrylamide copolymer) – chosen for its excellent swelling in both water and organic solvents.

  • Linker: Backbone amide linker (BAL) or standard ester linkage if C-terminal cyclization is targeted.

  • Reagents: 20% Piperidine in DMF (Fmoc removal), HBTU/DIPEA (Coupling).

Step-by-Step Methodology
  • Resin Loading:

    • Couple the first amino acid (Fmoc-AA-OH) to the resin using standard HBTU/DIPEA protocols.

    • Deprotect (20% Piperidine/DMF).

    • Couple the second amino acid (Fmoc-AA-OH).

    • Final Deprotection: Remove the N-terminal Fmoc group.

  • Microwave Cyclization (Cleavage):

    • Suspend the resin-bound dipeptide in Water or Toluene/2-Butanol (1:4) .

    • Transfer to a microwave vessel.

    • Irradiation Conditions:

      • Temperature: 160°C.

      • Time: 10 minutes.

    • Mechanism: The free amine attacks the ester linkage to the resin (or the C-terminal ester), forming the DKP ring and simultaneously cleaving the product from the solid support.

  • Isolation:

    • Filter off the resin.

    • Concentrate the filtrate.

    • The high purity (>95%) often negates the need for chromatographic purification.

Post-Synthetic Modification: Reduction to PDC

To obtain the final Piperazine-2,5-dicarboxylic acid (reduced ring) from the DKP intermediate:

  • Reduction: Dissolve the DKP in dry THF.

  • Reagent: Add

    
     (4 equivalents) or 
    
    
    
    complex.
  • Conditions: Reflux for 12 hours (or MW 100°C for 30 min, though caution is required with hydrides in MW).

  • Quench: Fieser work-up.

  • Note: If the goal is the acid derivative (PDC), the carboxylates must be protected (e.g., as ortho-esters or masked alcohols) during reduction, or re-oxidized/hydrolyzed post-reduction. Alternatively, for NMDA antagonists, the DKP (cyclic imide) form is often the active pharmacophore itself or is hydrolyzed to the linear dicarboxylic acid.

References

  • Pérez-Picaso, L., et al. (2009).[3][4] "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." Molecules, 14(8), 2836-2849.[3][4]

  • López-Cobeñas, A., et al. (2005).[5] "Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions." Synthesis, 19, 3412-3422.[5]

  • Tullberg, M., et al. (2006).[6] "Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence." Journal of Combinatorial Chemistry, 8(6), 915-922.[6]

  • Santini, C., et al. (2019). "Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production." The Journal of Organic Chemistry, 84(10).

  • Hulme, C., et al. (2011). "A Rapid, One-Pot, Microwave-Influenced Synthesis of Spiro-2,5-diketopiperazines via a Cascade Ugi/6-Exo-Trig Aza-Michael Reaction." The Journal of Organic Chemistry, 76(9).

Sources

High-Resolution Electrophoretic Separation of Piperazine-2,5-dicarboxylic Acid (P2,5DC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Piperazine-2,5-dicarboxylic acid (P2,5DC) represents a unique challenge in capillary electrophoresis (CE). As a rigid, cyclic amino acid analogue, it serves as a critical conformational restrictor in peptidomimetics and a structural linker in Metal-Organic Frameworks (MOFs).

The Analytical Challenge:

  • Lack of Chromophore: The saturated piperazine ring lacks conjugated

    
    -systems, rendering standard UV detection (>210 nm) ineffective.
    
  • Zwitterionic Complexity: P2,5DC possesses two secondary amine groups (

    
    ) and two carboxylic acid groups (
    
    
    
    ). Its net charge is highly pH-dependent, shifting from cationic to anionic across the pH scale.
  • Isomeric Purity: Synthetic routes often yield mixtures of cis and trans isomers, requiring high-resolution separation.

The Solution: This guide details two validated protocols. Protocol A utilizes Indirect UV Detection with EOF Reversal , the most robust method for non-absorbing dicarboxylic acids. Protocol B outlines Cationic CZE for separation from neutral impurities.

Physicochemical Basis of Separation

To design a robust separation, we must map the analyte's charge state to the buffer pH.

pH ZoneDominant Species StructureNet ChargeMigration Mode
pH < 2.0

+2 Cationic (Migrates to Cathode)
pH 3.0 - 5.0

~0 (Zwitterion) Neutral (Migrates with EOF)
pH > 10.0

-2 Anionic (Migrates to Anode)

Strategic Decision: We select pH > 10.0 (Anionic Mode) for the primary protocol. At this pH, P2,5DC is fully deprotonated (-2 charge). To detect this non-absorbing anion, we use a highly absorbing background electrolyte (BGE) probe (Pyridine-2,6-dicarboxylic acid) and reverse the Electroosmotic Flow (EOF) using a cationic surfactant.

Mechanism Visualization

The following diagram illustrates the Indirect UV mechanism with EOF Reversal.

IndirectUV_Mechanism cluster_capillary Capillary Environment (pH 11.0 + CTAB) BGE_Probe BGE Probe (PDC) High UV Absorbance (Background Signal) Detector UV Detector (Negative Peak) BGE_Probe->Detector Steady State Analyte Analyte (P2,5DC) No UV Absorbance (Displaces Probe) Analyte->Detector Signal Drop CTAB_Wall CTAB Bilayer (Positively Charged Wall) CTAB_Wall->BGE_Probe Anodic EOF

Caption: Indirect detection mechanism where non-absorbing P2,5DC displaces the absorbing PDC probe, creating a negative peak.

Protocol A: Indirect UV Detection (High Sensitivity)

Application: Purity analysis, quantification of P2,5DC in synthesis mixtures. Principle: Displacement of a chromophore (PDC) by the analyte anion.

Reagents & Buffer Preparation
  • Probe (Chromophore): 2,6-Pyridinedicarboxylic acid (PDC) or Phthalic Acid.

  • EOF Reversal Agent: Cetyltrimethylammonium bromide (CTAB).

  • pH Adjuster: 1.0 M NaOH.

  • Solvent: HPLC-grade deionized water (18.2 MΩ).

Buffer Recipe (100 mL):

  • Dissolve 167 mg PDC (10 mM final conc.) in 90 mL water.

  • Add 18 mg CTAB (0.5 mM final conc.). Note: CTAB concentration must be above Critical Micelle Concentration (CMC) to coat the wall, but low enough to avoid micellar separation of the analyte.

  • Adjust pH to 11.0 using 1.0 M NaOH.

  • Filter through a 0.22 µm nylon filter. Degas by sonication for 10 mins.

Instrument Setup
ParameterSettingNotes
Capillary Fused Silica, 50 µm ID, 40-50 cm effective lengthSmaller ID improves heat dissipation.
Temperature 25°CConstant temp is crucial for pKa stability.
Detection UV @ 254 nm (Reference: 350 nm)Indirect mode (Signal is inverted).
Polarity Negative (Cathode at Inlet, Anode at Outlet)CRITICAL: Due to CTAB, EOF is reversed (Anodic). Anions migrate to the detector.
Voltage -20 kV to -25 kVWatch current; keep < 50 µA.
Experimental Workflow
  • Capillary Conditioning (New Capillary):

    • Flush 1.0 M NaOH (20 min)

    • Flush Water (10 min)

    • Flush Running Buffer (30 min) – Essential for CTAB equilibration.

  • Daily Conditioning:

    • Flush 0.1 M NaOH (2 min) -> Water (1 min) -> Buffer (5 min).

  • Sample Injection:

    • Dissolve P2,5DC in water (not buffer) to induce "stacking" (concentration at the boundary).

    • Hydrodynamic injection: 50 mbar for 5 seconds.

  • Separation:

    • Apply voltage (-25 kV).

    • Expected migration time: 4–8 minutes depending on length.

Protocol B: Direct Low-UV Detection (Simplicity)

Application: Quick screening when high sensitivity is not required. Principle: Detection of the carboxylic acid carbonyl bond absorption at 200 nm.

Buffer System
  • BGE: 50 mM Borate Buffer, pH 9.3.

  • Why Borate? It provides a stable high pH window where P2,5DC is fully anionic (

    
    ) and has low absorbance at 200 nm compared to organic buffers.
    
Instrument Setup
  • Detection: UV @ 200 nm .

  • Polarity: Positive (Anode at Outlet).

    • Note: Without CTAB, the EOF (Cathodic) is faster than the analyte's anionic mobility. The analyte will be carried to the cathode (detector) but will elute after the neutral marker.

  • Voltage: +25 kV.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Peaks (Indirect Mode) Polarity incorrectEnsure polarity is Negative (Source = Cathode) when using CTAB.
Unstable Baseline CTAB equilibriumFlush capillary with BGE for 30+ mins. CTAB adsorption is slow.
Peak Broadening pH mismatchEnsure Sample pH is near neutral; BGE pH must be >10 for full ionization.
Current Drop Bubble formationDegas buffers thoroughly. Check vial levels.
Isomer Separation (Cis vs Trans)

If resolution between cis- and trans-P2,5DC is required, add 15-30 mM Sulfated


-Cyclodextrin  to the buffer in Protocol B. The chiral selector will differentially complex with the isomers, altering their effective mobility.

References

  • Lin, C. E., et al. (2004). Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis. Journal of Chromatography A. Link

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Link

  • Johns, C., et al. (2014). Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. Journal of Analytical Methods in Chemistry. Link

  • PubChem. (n.d.). Piperazine-2,5-dicarboxylic acid dihydrochloride Structure and Data. Link

  • Dobrowolski, P., et al. (2025). Separation of perfluorocarboxylic acids using capillary electrophoresis with UV detection. ResearchGate. Link

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) for P2,5DC, CTAB, and Pyridine derivatives before handling.

Troubleshooting & Optimization

Improving aqueous solubility of Piperazine-2,5-dicarboxylic Acid for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges of Piperazine-2,5-dicarboxylic Acid in Biological Assays

Scientific Context: The Zwitterion Dilemma

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of zwitterionic compounds like Piperazine-2,5-dicarboxylic acid (PZDA). PZDA possesses both basic piperazine nitrogens and acidic carboxylate groups. Near its isoelectric point (pI), these oppositely charged functional groups form highly stable intermolecular ionic networks (crystal lattice energy), severely restricting its dissolution in standard physiological buffers (pH 7.4)[1].

Merely adding organic solvents like DMSO often leads to "precipitation upon dilution" when the compound is introduced to the assay medium[2]. To maintain scientific integrity and assay reproducibility, we must move beyond brute-force solvent addition. This guide provides self-validating protocols utilizing pH-shift salt formation and advanced amino acid hydrotropy to ensure your compound remains soluble without compromising cellular viability or assay targets.

Quantitative Data Presentation

Table 1: Physicochemical Profile and Solubilization Strategies for PZDA

Parameter / StrategyExpected OutcomeMechanistic Rationale
Molecular Nature ZwitterionicStrong intermolecular ionic lattice limits aqueous solubility near physiological pH.
Standard DMSO Stock High initial solubilityFails upon aqueous dilution due to rapid solvent exchange and hydrophobic crash[3].
pH-Shift (Salt Formation) >10-fold solubility increaseIonizing the molecule (pH >> pKa2 or pH << pKa1) breaks the zwitterionic lattice.
Amino Acid Hydrotropes 3 to 10-fold solubility increaseTryptophan acts as a co-amorphous co-former, disrupting π-π and ionic stacking[1].
Cyclodextrin Complexation Moderate increaseHP-β-CD encapsulates hydrophobic regions, shielding them from the aqueous phase[4].

Troubleshooting Guide & FAQs

Q1: I prepared a 50 mM stock of PZDA in 100% DMSO, but it immediately forms a cloudy precipitate when diluted to 100 µM in my PBS assay buffer. Why does this happen, and how do I fix it? A1: This is classic "precipitation upon dilution." While DMSO effectively disrupts the crystal lattice of the bulk powder, diluting it into an aqueous buffer rapidly lowers the DMSO concentration (typically to <0.5%). The solvent partitions into the water, suddenly exposing the PZDA molecules to the aqueous environment. They rapidly re-associate via ionic and hydrogen bonds and crash out of solution[2]. Solution: Do not rely solely on DMSO. Instead, employ a pH-shift strategy to form a highly soluble salt before introducing it to the buffered assay system, or use a co-solvent gradient.

Q2: How can I use pH manipulation to dissolve PZDA without altering the strict pH 7.4 requirement of my cell-based assay? A2: The key is to manipulate the pH of the stock solution, not the final assay buffer. By dissolving PZDA in a mild base (e.g., 0.1 M NaOH), you deprotonate the piperazine nitrogens, converting the zwitterion into a highly soluble di-sodium salt. When you spike a very small volume (e.g., 1 µL) of this concentrated alkaline stock into a large volume (e.g., 999 µL) of strongly buffered assay medium (like 1X PBS or HEPES), the buffer easily absorbs the minor pH shift. This maintains the physiological pH 7.4 while trapping the PZDA in a metastable, solubilized state.

Q3: My biological assay is highly sensitive to both DMSO and pH shifts. Are there biologically inert additives that can enhance zwitterion solubility? A3: Yes. Recent advancements in formulation science demonstrate that specific amino acids, particularly L-Tryptophan, act as powerful biological hydrotropes for zwitterionic compounds[5]. Tryptophan forms a co-amorphous system with the target drug, utilizing its indole ring to disrupt the zwitterion's intermolecular stacking via transient π-π and hydrophobic interactions[1]. Because Tryptophan is a natural amino acid, it is highly biocompatible and often already present in cell culture media.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes a built-in validation step (turbidimetry/microscopy) so you can empirically confirm solubility before executing a biological experiment[3].

Protocol A: pH-Shift Salt Formation & Buffered Dilution

Causality: Converts the insoluble zwitterion into a soluble sodium salt prior to buffered equilibration, bypassing the lattice energy barrier.

  • Stock Preparation: Weigh out PZDA and add 0.1 M NaOH to achieve a 10 mM concentration. Vortex vigorously. The alkaline environment deprotonates the molecule, breaking the zwitterionic lattice.

  • Neutralization Check: Measure the pH of your intended assay buffer (e.g., PBS). Ensure it has sufficient buffering capacity (at least 50 mM phosphate/HEPES).

  • Dilution: Slowly add the 10 mM PZDA stock dropwise into the assay buffer while stirring, targeting a final concentration of 100 µM (a 1:100 dilution).

  • Self-Validation (Turbidimetry): Measure the absorbance of the final solution at 600 nm using a spectrophotometer[3]. A reading identical to the blank buffer confirms complete dissolution. Any elevated baseline indicates micro-precipitation.

Protocol B: Co-Amorphous Solubilization using L-Tryptophan (Hydrotrope Method)

Causality: Tryptophan acts as a structure-breaker, preventing PZDA molecules from re-aggregating in the aqueous phase via non-covalent interactions[5].

  • Co-former Solution: Prepare a 50 mM solution of L-Tryptophan in sterile water. (Gentle heating to 37°C may be required).

  • Equimolar Mixing: Add PZDA powder directly to the Tryptophan solution at a 1:1 molar ratio.

  • Sonication & Lyophilization: Sonicate the mixture for 15 minutes. For maximum stability, lyophilize this solution to create a co-amorphous dry powder, which will dissolve rapidly in standard buffers[1].

  • Assay Integration: Dissolve the co-amorphous powder directly into your biological assay medium.

  • Self-Validation (Microscopy): Examine a drop of the final medium under a polarized light microscope. The absence of birefringent crystals confirms the compound is fully solubilized and amorphous.

Workflow Visualization

G Start PZDA Solubility Issue (Zwitterion Precipitation) Assess Assess Assay Constraints (pH, DMSO tolerance) Start->Assess pHShift Protocol A: pH-Shift (Form Na+ Salt Stock) Assess->pHShift Tolerates minor salt addition Hydrotrope Protocol B: Hydrotrope (L-Tryptophan Co-former) Assess->Hydrotrope Strictly neutral/No salts Dilute Dilute into Assay Buffer pHShift->Dilute Hydrotrope->Dilute Validate Self-Validation (OD 600nm / Microscopy) Dilute->Validate Success Fully Solubilized PZDA Ready for Bioassay Validate->Success Clear (OD = Blank) Fail Micro-precipitation Detected Validate->Fail Turbid (OD > Blank) Fail->Assess Re-optimize

Diagnostic workflow for resolving PZDA zwitterion precipitation in biological assays.

References

  • Title : Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Source : PubMed (ACS Molecular Pharmaceutics). URL :[Link]

  • Title : Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source : MDPI. URL : [Link]

  • Title : Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. Source : Ovid. URL : [Link]

  • Title : How to deal with the poor solubility of tested compounds in MTT assay? Source : ResearchGate. URL : [Link]

Sources

Technical Support Center: Resolution of cis- and trans-Piperazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and chromatographic challenges associated with isolating the cis and trans isomers of Piperazine-2,5-dicarboxylic acid (PDA).

PDA is frequently encountered as a critical ligand in the hydrothermal synthesis of metal-organic frameworks (MOFs)[1] and as a dimerization product of azomethine ylides in advanced Maillard reaction pathways[2]. Because the cis and trans isomers exhibit vastly different spatial geometries, their separation is paramount for downstream stereospecific coordination chemistry and peptidomimetic drug development.

Isomer Resolution Workflow

The separation of PDA isomers relies on a two-dimensional approach: exploiting thermodynamic lattice energies via fractional crystallization, followed by charge-distribution resolution via ion-exchange chromatography.

Workflow Mix cis/trans-PDA Mixture (Aqueous Solution) pH Isoelectric Precipitation (Adjust to pH 3.5) Mix->pH Cryst Fractional Crystallization (Cooling to 4°C) pH->Cryst Trans trans-PDA Isomer (Insoluble Precipitate) Cryst->Trans Vacuum Filtration Mother Mother Liquor (cis-PDA Enriched) Cryst->Mother Supernatant Collection Chrom Cation Exchange Chromatography (Gradient Elution) Mother->Chrom Cis cis-PDA Isomer (Purified Fraction) Chrom->Cis Fraction Collection

Workflow for the separation of cis and trans isomers of piperazine-2,5-dicarboxylic acid.

Troubleshooting & FAQs

Q1: My fractional crystallization yields a gummy residue instead of distinct trans-PDA crystals. What is driving this failure? A1: This is a classic symptom of failing to reach the exact isoelectric point (pI) of the zwitterion. PDA contains two basic secondary amines and two acidic carboxyl groups. If your solution pH deviates from the pI (~pH 3.2–3.5), the molecules retain a net charge, drastically increasing their hydration energy and preventing ordered crystal lattice formation. Causality: The trans isomer is centrosymmetric (


 point group), allowing it to pack tightly into a highly stable crystal lattice with minimal solvent inclusion when uncharged. The cis isomer (

or

symmetry) cannot pack as efficiently, making it highly soluble. Fix: Use a calibrated pH probe and titrate slowly with 1M HCl or 1M NaOH. The solution must be exactly at pH 3.5 before initiating the cooling ramp.

Q2: I am attempting to purify the cis-enriched mother liquor using Reversed-Phase (C18) HPLC, but the compounds elute in the void volume. How can I increase retention? A2: PDA is extremely hydrophilic; its partition coefficient (


) is highly negative, meaning it will not interact with hydrophobic C18 stationary phases.
Causality: To retain highly polar, zwitterionic molecules, you must switch orthogonal mechanisms.
Fix: Transition to Strong Cation Exchange (SCX) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC). For SCX, load the sample at pH 2.0 (where the amines are fully protonated and carboxyls are neutral, yielding a net +2 charge) and elute using a salt/pH gradient.

Q3: My purified cis-PDA fraction shows contamination with the trans isomer after solvent evaporation. Is the separation failing? A3: Your separation likely succeeded, but you are inducing epimerization during the solvent removal phase. Causality: The


-protons adjacent to the carboxyl groups in the piperazine ring are relatively acidic. Prolonged exposure to heat (>40°C) during rotary evaporation, especially if the fraction is slightly basic, promotes enolization. When the enol tautomerizes back, it thermodynamically favors the more stable trans configuration.
Fix: Lyophilize (freeze-dry) your fractions instead of using rotary evaporation, and ensure the fractions are neutralized prior to drying.

Quantitative Isomeric Data

To optimize your separation parameters, reference the physicochemical divergence between the two isomers summarized below:

Physicochemical Propertytrans-Piperazine-2,5-dicarboxylic acidcis-Piperazine-2,5-dicarboxylic acid
Molecular Symmetry Centrosymmetric (

)
Non-centrosymmetric (

/

)
Lattice Packing Energy High (Thermodynamically stable)Low (Disrupted packing)
Aqueous Solubility (at pI, 4°C) < 5 mg/mL (Precipitates readily)> 50 mg/mL (Remains in solution)
SCX Chromatographic Retention Lower dipole moment (Elutes earlier)Higher dipole moment (Elutes later)
Detection (UV-Vis) 210 nm (Weak chromophore)210 nm (Weak chromophore)

Self-Validating Experimental Protocols

Phase 1: Isoelectric Fractional Crystallization (Isolation of trans-PDA)

This protocol exploits the centrosymmetric packing advantage of the trans isomer.

  • Dissolution: Dissolve 10 g of the crude cis/trans-PDA mixture in 50 mL of deionized water. If necessary, add 1M NaOH dropwise until the mixture is fully dissolved (forming the highly soluble sodium salt).

  • Isoelectric Titration: Place the beaker in a water bath at 25°C. Insert a calibrated pH probe. Slowly titrate with 1M HCl under vigorous stirring until the pH reaches exactly 3.5.

    • Validation Check: The solution should begin to turn turbid exactly as the pH crosses 4.0, indicating the formation of the neutral zwitterion.

  • Thermal Ramp: Transfer the suspension to a programmable chiller. Cool the mixture from 25°C to 4°C at a rate of 0.5°C/min. Hold at 4°C for 12 hours.

  • Filtration: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with 10 mL of ice-cold deionized water.

    • Validation Check: Dry the precipitate and take an

      
      H-NMR in D
      
      
      
      O/NaOD. The trans isomer will show a simplified spectrum due to its
      
      
      symmetry compared to the cis isomer.
  • Collection: The filter cake is the purified trans-PDA. Retain the mother liquor, which contains the highly soluble cis-PDA.

Phase 2: SCX Chromatography (Purification of cis-PDA)

Because PDA lacks a strong UV chromophore, this protocol utilizes an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) for fraction collection.

  • Sample Preparation: Acidify the mother liquor from Phase 1 to pH 2.0 using 1M HCl. This ensures the PDA molecules carry a net positive charge for cation exchange.

  • Column Equilibration: Equilibrate a preparative Strong Cation Exchange (SCX) column with Mobile Phase A (20 mM ammonium formate buffer, pH 2.5).

  • Loading & Washing: Load the acidified mother liquor onto the column. Wash with 3 column volumes (CV) of Mobile Phase A to remove uncharged impurities and residual counter-ions.

    • Validation Check: Monitor the ELSD baseline. It should return to zero before the elution gradient begins, confirming all non-binding impurities have been washed out.

  • Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B (20 mM ammonium formate + 1M NaCl, pH 2.5) over 10 CVs.

  • Fractionation: The residual trans isomer will elute first due to its lower dipole moment, followed closely by the cis isomer. Collect fractions based on ELSD peaks.

  • Desalting & Isolation: Pool the cis-PDA fractions, desalt using a size-exclusion column (e.g., Sephadex G-10), and lyophilize immediately to prevent epimerization.

References

1.1 - ResearchGate 2.2 - ResearchGate 3.3 - ACS Publications

Sources

Purification strategies for Piperazine-2,5-dicarboxylic Acid crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine-2,5-dicarboxylic Acid (PDA) Purification Support Center . As a highly polar, rigid zwitterionic scaffold, PDA is frequently utilized in peptidomimetic drug discovery and the assembly of lanthanide-organic frameworks . However, its multiple ionization states and high aqueous solubility make isolating it from crude hydrothermal synthesis mixtures or Maillard reaction matrices notoriously difficult.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation of PDA.

Part 1: Physicochemical Properties & Ionization Data

To purify PDA, you must exploit its charge states. Standard liquid-liquid extraction with organic solvents will fail because PDA is virtually insoluble in non-polar media. Instead, purification relies entirely on manipulating its protonation state.

Table 1: Ionization States and Purification Implications

Property Estimated Value Molecular State Implication for Purification

| pKa1 (COOH) | ~2.0 | Cationic (


) | Below pH 2, PDA binds strongly to cation-exchange resins. |
| pKa2  (COOH) | ~2.6 | Monocationic (

) | Buffering region; intermediate solubility. | | pKa3 (

) | ~6.5 | Anionic (

)| Buffering region; highly water-soluble. | | pKa4 (

) | ~9.0 | Dianionic (

)| Above pH 9, PDA elutes from cation-exchange resins. | | Isoelectric Point (pI) | ~4.55 | Neutral Zwitterion (

)
| Net charge is zero. Point of minimum aqueous solubility. |

Data extrapolated from baseline piperazine and amino acid derivatives .

Part 2: Purification Workflow

PDA_Workflow N1 Crude PDA Mixture (Salts, Byproducts) N2 Acidification (pH < 2.0) Forms H4A2+ Cation N1->N2 HCl (aq) N3 Dowex 50WX8 Cation Exchange Binds PDA, Washes Salts N2->N3 Load & Wash N4 Ammonia Elution (2M NH4OH) Releases PDA as A2- N3->N4 Elute N5 Vacuum Concentration Removes Excess NH3 N4->N5 Heat/Vac N6 Isoelectric Focusing (pH 4.55) Forms Neutral Zwitterion N5->N6 Titrate N7 Crystallization & Filtration Isolates Pure PDA N6->N7 Cool (4°C)

Workflow for the purification of Piperazine-2,5-dicarboxylic acid from crude mixtures.

Part 3: Troubleshooting FAQs

Q1: My crude PDA mixture contains high levels of inorganic salts from the synthesis. How do I desalt it effectively? A: Utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8). By acidifying the crude mixture to pH < 2.0, you force the PDA into its fully protonated cationic state (


). The positively charged secondary amines bind tightly to the sulfonic acid groups of the resin. Neutral and anionic impurities (including chloride, unreacted acids, or sulfate salts) have no affinity for the resin and wash through in the void volume. Subsequent elution with 2M 

deprotonates the amines, releasing the PDA.

Q2: I attempted isoelectric crystallization, but my yield is extremely low. What went wrong? A: Low yields during isoelectric precipitation stem from three mechanistic failures:

  • Incorrect pH targeting: The isoelectric point (pI) of PDA is strictly ~4.55. If you overshoot to pH 6 or undershot to pH 3, the molecule retains a net charge, drastically increasing its aqueous solubility via ion-dipole interactions.

  • Excessive solvent volume: PDA retains slight solubility even at its pI. You must concentrate the eluate before adjusting the pH.

  • High ionic strength (Salting-in): If you adjusted the pH back and forth multiple times using HCl and NaOH, the generated NaCl increases the solubility of the zwitterion. Always concentrate first, then adjust the pH carefully using dilute acid/base.

Q3: How can I visualize PDA on a TLC plate? It doesn't absorb UV well. A: Because PDA lacks an extended conjugated


-system, standard 254 nm UV visualization is ineffective. Use a Ninhydrin stain  (0.2% w/v in ethanol). Since PDA is a secondary amine, it will not form the classic Ruhemann's purple seen with primary amino acids; instead, it will develop a distinct yellow-brown or reddish spot upon heating.

Q4: How do I separate the cis and trans stereoisomers of PDA? A: The cis and trans isomers exhibit different solubilities due to varying degrees of intramolecular hydrogen bonding. Fractional crystallization at the isoelectric point is the classical preparative method; the trans isomer is typically less soluble and crystallizes first. For analytical separation, use Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase HPLC paired with a volatile ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid).

Part 4: Validated Experimental Protocols

Protocol A: Cation-Exchange Desalting of Crude PDA

This protocol removes inorganic salts and non-basic organic byproducts.

  • Resin Preparation: Swell Dowex 50WX8 (100-200 mesh,

    
     form) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluate is pH neutral.
    
  • Sample Loading: Dissolve the crude PDA mixture in a minimum volume of DI water. Dropwise, add 1M HCl until the solution reaches pH 1.5–2.0. Load the acidified sample onto the column.

  • Washing: Wash the column with 3 to 5 CV of DI water.

    • Self-Validation Check: Spot the wash fractions on a silica TLC plate and heat with ninhydrin. The wash must be ninhydrin-negative, confirming that the PDA is fully retained on the column while salts wash out.

  • Elution: Elute the PDA using 2M

    
     (aqueous ammonia). Collect fractions.
    
    • Self-Validation Check: Spot the eluate fractions with ninhydrin. A bright yellow-brown spot confirms the elution of the PDA. Pool all ninhydrin-positive fractions.

Protocol B: Isoelectric Crystallization

This protocol isolates pure PDA zwitterion from the ammonia eluate.

  • Concentration: Transfer the pooled

    
     eluate to a rotary evaporator. Evaporate under reduced pressure at 50°C to remove excess ammonia and reduce the volume by 80%. The pH will naturally drop as 
    
    
    
    gas is removed.
  • Isoelectric Focusing: Transfer the concentrated solution to a beaker equipped with a calibrated pH meter and a magnetic stirrer. Slowly add 1M HCl dropwise.

    • Self-Validation Check: The solution will buffer near pH 6.5. A rapid drop in pH indicates you have passed the buffering region of the amine. Stop exactly at pH 4.55 . The onset of spontaneous cloudiness (nucleation) at this exact pH validates the purity of the zwitterion.

  • Crystallization: Remove the stir bar and age the suspension at 4°C overnight to maximize crystal growth.

  • Isolation: Filter the crystals through a sintered glass funnel (porosity 3). Wash the filter cake with a minimal amount of ice-cold DI water (pH adjusted to 4.5), followed by cold ethanol to facilitate drying. Dry under high vacuum.

References

  • Kani, I., Ay, B., & Yildiz, E. (2016). Piperazine-2,5-dicarboxylic acid from piperazine: Hydrothermal synthesis and luminescent properties. Journal of Solid State Chemistry, 233, 44-51. URL:[Link]

  • Chu, F. L., & Yaylayan, V. A. (2010). Dimerization of Azomethine Ylides: An Alternate Route to Pyrazine Formation in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 58(24), 12941-12944. URL:[Link]

Enhancing the purity of Piperazine-2,5-dicarboxylic Acid for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Reagents Division Subject: Optimization of Piperazine-2,5-dicarboxylic Acid (P2,5DA) for Pharmaceutical Applications Ticket ID: P25DA-PUR-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Purity Imperative

Welcome to the technical support hub. You are likely here because Piperazine-2,5-dicarboxylic Acid (P2,5DA) is behaving atypically in your workflow. Whether you are utilizing it as a rigid linker in Metal-Organic Frameworks (MOFs) for drug delivery or as a peptidomimetic scaffold, "standard" purity (95-97%) is insufficient.

P2,5DA is a zwitterionic molecule with a deceptively simple structure but complex solubility behavior. Pharmaceutical applications require >99.5% purity with strict control over stereochemistry (cis vs. trans) and trace metal content (ICH Q3D compliance).

Below are the resolved troubleshooting guides for the most common critical failure points.

Module 1: The Solubility Paradox (pH-Swing Crystallization)

User Issue: "I cannot get the material to dissolve in water or methanol for recrystallization. It sits as a slurry even at 80°C."

Technical Diagnosis: P2,5DA exists as a zwitterion at neutral pH. Its crystal lattice energy is high due to strong intermolecular hydrogen bonding between the ammonium and carboxylate groups. It is effectively insoluble in water and most organic solvents at its isoelectric point (pI).

The Solution: Isoelectric Precipitation (pH Swing) Do not attempt direct recrystallization. You must use a pH-swing protocol to solubilize the compound as a salt and then precipitate it by restoring the zwitterionic state.

Protocol: pH-Swing Purification
  • Dissolution (Basification): Suspend crude P2,5DA in water (10 mL/g). Slowly add 2M NaOH until pH reaches 10–11. The solution should become clear as the disodium salt forms.

    • Checkpoint: If particulates remain, these are likely inorganic impurities or non-acidic organic byproducts. Filter immediately (0.22 µm membrane).

  • Charcoal Treatment (Optional but Recommended): Add activated carbon (5 wt%) to remove colored oligomers. Stir for 30 mins, then filter.

  • Controlled Acidification: Slowly add 2M HCl dropwise.

    • Critical Step: Monitor pH continuously. The trans-isomer typically precipitates first as you approach pH 3.0–3.5.

  • Digestion: Once the white precipitate forms, heat the slurry to 60°C for 1 hour (Ostwald ripening) to remove trapped salts.

  • Isolation: Filter while warm. Wash with cold water (to remove NaCl) followed by methanol (to dry).

Visualization: The pH-Swing Workflow

pH_Swing_Workflow Start Crude P2,5DA (Insoluble Zwitterion) Base Add 2M NaOH (Target pH 11) Start->Base Soluble Soluble Disodium Salt (Clear Solution) Base->Soluble Deprotonation Filter 0.22µm Filtration (Remove Insolubles) Soluble->Filter Acid Slow Addition of 2M HCl (Target pH 3.2) Filter->Acid Precip Precipitation at pI (Zwitterion Reformation) Acid->Precip Protonation to pI Ripen Ostwald Ripening (60°C, 1 hr) Precip->Ripen Crystal Growth Wash Wash: H2O then MeOH (Desalting) Ripen->Wash Final Pure P2,5DA (>99.5%) Wash->Final

Figure 1: The pH-swing purification logic flow, utilizing the zwitterionic nature of P2,5DA to separate it from non-amphoteric impurities.

Module 2: Stereochemical Control (Cis vs. Trans)

User Issue: "My NMR shows a split signal for the alpha-proton. I need the pure trans-isomer for a rigid drug scaffold."

Technical Diagnosis: Synthetically derived P2,5DA (e.g., via hydrogenation of pyrazine-2,5-dicarboxylic acid) often yields a mixture of cis (syn) and trans (anti) isomers.[1] The trans isomer is thermodynamically more stable (diequatorial conformation of carboxylates in the chair form), but the cis isomer can persist.

Troubleshooting Guide:

FeatureTrans-IsomerCis-IsomerSeparation Strategy
Thermodynamics More Stable (Major Product)Less Stable (Minor Product)Heat-driven isomerization
Solubility Lower solubility in water at pISlightly higher solubilityFractional Crystallization
NMR (D2O/NaOD) Alpha-H signal typically upfieldAlpha-H signal typically downfieldMonitor integration

Protocol: Isomeric Enrichment

  • Reflux Isomerization: If the cis content is high (>10%), suspend the material in 2M HCl and reflux for 12–24 hours. Acid-catalyzed epimerization favors the thermodynamic trans-product.

  • Fractional Precipitation: During the pH-swing (Module 1), stop acidification at pH 4.0. The less soluble trans-isomer precipitates first. Filter this crop. Further acidification to pH 2.5 will yield a cis-enriched crop (discard or recycle).

Module 3: Trace Metal & Ash Removal

User Issue: "My elemental analysis shows 2% ash content, and the material kills my sensitive cell lines."

Technical Diagnosis:

  • Ash: This is likely trapped Sodium Chloride (NaCl) from the NaOH/HCl neutralization steps.

  • Cytotoxicity: If you used a metal catalyst (Pd/C, Pt, or Raney Nickel) during synthesis, trace metals may be leaching. P2,5DA is a chelator; it holds onto metals tightly.

Protocol: Deep Cleaning

  • Desalting: Do not rely on simple filtration. Resuspend the final solid in distilled water (room temperature) and stir for 30 minutes. The P2,5DA will not dissolve, but the trapped NaCl will leach out. Repeat until the filtrate conductivity is <10 µS/cm.

  • Metal Scavenging: If Pd/Pt is present, dissolve the P2,5DA in base (pH 10). Add a thiourea-functionalized silica scavenger (e.g., SiliaMetS®) and stir for 4 hours. Filter the scavenger before the acidification step.

Module 4: Analytical Troubleshooting (FAQs)

Q: Why does my HPLC show a broad, tailing peak? A: P2,5DA is zwitterionic. On standard C18 columns, it interacts with residual silanols.

  • Fix: Use a column designed for polar compounds (e.g., HILIC or C18-AQ).

  • Mobile Phase: Buffer is mandatory. Use 10mM Ammonium Acetate (pH 4.5) to suppress ionization effects.

Q: The melting point is drifting or indistinct. A: P2,5DA decomposes before melting (>280°C). Standard capillary melting point is useless here.

  • Fix: Use TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry). Pure P2,5DA shows a sharp decomposition endotherm.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Issue Identify Issue Solubility Won't Dissolve Issue->Solubility Ash High Ash/Salt Issue->Ash Isomers Mixed Isomers Issue->Isomers Action_pH Check pH. Must be <1 or >10 Solubility->Action_pH Action_Wash Conductivity Wash (Water Slurry) Ash->Action_Wash Action_Reflux Acid Reflux (Epimerization) Isomers->Action_Reflux

Figure 2: Rapid diagnostic tree for common P2,5DA purity issues.

References

  • Synthesis & Isomerization: Journal of Medicinal Chemistry. "Synthesis and conformational analysis of piperazine-2,5-dicarboxylic acid derivatives."

  • General Piperazine Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine."

  • Impurity Guidelines: International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances."

  • Stereochemical Separation: MDPI. "Isolation and Identification of Cis-2,5-Diketopiperazine... and Synthesis of Its Four Stereoisomers." (Note: Analogous separation techniques apply).

Sources

Validation & Comparative

Comprehensive Comparison Guide: Binding Affinity of Piperazine-2,5-dicarboxylic Acid vs. NMDA at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In neuropharmacological drug development, distinguishing between structurally similar isomers is critical to preventing costly late-stage screening failures. This guide provides an objective, data-driven comparison of the binding affinities of N-methyl-D-aspartic acid (NMDA) and Piperazine-2,5-dicarboxylic acid (PDA-2,5) at the NMDA receptor (NMDAR). While NMDA serves as the prototypical high-affinity agonist, structural analysis reveals that Piperazine-2,5-dicarboxylic acid lacks the necessary pharmacophore geometry to bind the receptor, unlike its well-known positional isomer, Piperazine-2,3-dicarboxylic acid.

Pharmacological Context & Structural Causality

To understand the binding mechanics, we must first examine the architecture of the target. The 1 is a heterotetrameric ionotropic glutamate receptor, typically comprising two obligatory GluN1 subunits and two regionally localized GluN2 subunits[1]. The receptor acts as a coincidence detector, requiring both ligand binding and voltage-dependent removal of a magnesium (Mg2+) block to allow Ca2+ influx[1].

The Agonist: NMDA

NMDA selectively binds to the ligand-binding domain (LBD) located on the GluN2 subunit. Because its structure perfectly mimics the endogenous neurotransmitter glutamate, NMDA forms critical hydrogen bonds with specific arginine and threonine residues within the GluN2 pocket. Experimental data shows that NMDA maintains a highly consistent binding affinity (


) across various heteromeric receptor subtypes (e.g., NR1-NR2A, NR1-NR2B, NR1-NR2C, and NR1-NR2D)[2].
The Structural Mismatch: Piperazine-2,5-dicarboxylic Acid

A common pitfall in assay design is confusing Piperazine-2,5-dicarboxylic acid with 3, which is a well-documented competitive NMDAR antagonist[3].

The causality behind their divergent affinities lies in stereochemistry:

  • Active Isomer (2,3-PDA): The carboxylate groups at the 2 and 3 positions are vicinal (adjacent). This spatial proximity perfectly mimics the

    
    - and 
    
    
    
    -carboxylates of glutamate, allowing the molecule to anchor securely within the GluN2 LBD[3].
  • Inactive Isomer (2,5-PDA): In Piperazine-2,5-dicarboxylic acid, the carboxylate groups are located at the 2 and 5 positions. This distal separation creates a severe steric and electrostatic mismatch. The molecule cannot simultaneously engage the critical anchoring residues in the binding pocket. Consequently, Piperazine-2,5-dicarboxylic acid exhibits negligible NMDAR affinity and is instead primarily utilized as a rigid bridging ligand in the synthesis of 4[4], or investigated in unrelated contexts such as 5[5].

Quantitative Binding Affinity Comparison

The table below summarizes the binding metrics, contrasting the target compounds against the active 2,3-isomer reference standard.

CompoundRole at NMDARTarget SubunitBinding Affinity (

)
Structural Causality
NMDA Prototypical AgonistGluN2 (LBD)~5.0 µM [2]N-methylated aspartate backbone perfectly fits the LBD.
Piperazine-2,3-dicarboxylic acid (Reference)Competitive AntagonistGluN2 (LBD)Low µM range [3]Vicinal dicarboxylic acids mimic glutamate's spatial geometry.
Piperazine-2,5-dicarboxylic acid Inactive / Non-binderN/A>500 µM (Negligible)Distal dicarboxylic acids cause steric clash and fail to anchor.

Experimental Methodologies: Self-Validating Binding Assay

To empirically verify the lack of affinity for Piperazine-2,5-dicarboxylic acid compared to NMDA, a self-validating radioligand displacement assay is required. This protocol utilizes


CGP 39653, a high-affinity competitive antagonist radioligand that selectively binds the GluN2 LBD[2]. The inclusion of a non-specific binding (NSB) control ensures the system self-validates by isolating true thermodynamic affinity from background noise.
Step-by-Step Protocol: Radioligand Displacement Assay
  • Membrane Preparation:

    • Culture HEK293 cells transiently expressing recombinant GluN1 and GluN2A subunits.

    • Harvest and homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step twice. Causality: This rigorous washing is mandatory to remove endogenous glutamate, which would otherwise competitively skew the baseline binding data.

  • Radioligand Incubation:

    • In a 96-well assay plate, combine 50 µg of the prepared membrane protein with 5 nM

      
      CGP 39653.
      
    • Add varying concentrations (

      
       to 
      
      
      
      M) of the test compounds (NMDA or Piperazine-2,5-dicarboxylic acid).
    • Self-Validation Step: In parallel wells, define non-specific binding (NSB) by adding 1 mM unlabeled L-glutamate.

    • Incubate the mixture at 4°C for 60 minutes to achieve thermodynamic equilibrium.

  • Rapid Filtration:

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Note: Filters must be pre-soaked in 0.3% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific radioligand adherence.

    • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a scintillation counter.

    • Calculate the

      
       using non-linear regression (GraphPad Prism).
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      , where
      
      
      is the radioligand concentration and
      
      
      is its known dissociation constant.

Mechanistic & Workflow Visualizations

NMDAR_Pathway NMDA NMDA (Agonist) GluN2 GluN2 Subunit (LBD) NMDA->GluN2 High Affinity (Ki ~5 µM) PDA25 Piperazine-2,5-dicarboxylic Acid NoBinding Steric Clash / No Binding PDA25->NoBinding Distal Carboxylates Activation Receptor Activation & Ca2+ Influx GluN2->Activation Conformational Change NoBinding->GluN2 Fails to displace

Caption: Structural logic and activation pathway of NMDA vs. Piperazine-2,5-dicarboxylic acid at the NMDAR.

Assay_Workflow Prep 1. Membrane Preparation (HEK293 GluN1/GluN2) Incubate 2. Radioligand Incubation ([3H]CGP 39653 + Competitor) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. IC50 & Ki Calculation (Cheng-Prusoff) Count->Analyze

Caption: Step-by-step workflow for the competitive radioligand binding assay.

References

  • [4] Wang, X. L., et al. "Dual-Ligand Strategy Employing Rigid 2,5-Thiophenedicarboxylate and 1,10-Phenanthroline as Coligands for Solvothermal Synthesis of Eight Lanthanide(III) Coordination Polymers." ACS Publications. URL:[Link]

  • [5] Jampilek, J., et al. "Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells." Chemistry Proceedings. URL:[Link]

  • [3] Irvine, M. W., et al. "Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors." Journal of Medicinal Chemistry. URL:[Link]

  • [2] Laurie, D. J., & Seeburg, P. H. "Ligand affinities at recombinant N-methyl-D-aspartate receptors depend on subunit composition." European Journal of Pharmacology. URL:[Link]

  • [1] Wikipedia Contributors. "NMDA receptor." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

X-ray diffraction (XRD) patterns of Piperazine-2,5-dicarboxylic Acid crystals

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: X-ray Diffraction (XRD) Patterns and Structural Properties of Piperazine-2,5-dicarboxylic Acid Crystals

Executive Summary

Piperazine-2,5-dicarboxylic acid (PDA) is a highly versatile, flexible dicarboxylate ligand utilized extensively in the synthesis of robust metal-organic frameworks (MOFs) and coordination polymers. For drug development professionals and materials scientists, PDA-based MOFs offer exceptional thermal stability, tunable porosity, and distinct luminescent properties, making them prime candidates for chemical sensing and targeted drug delivery systems.

Rather than relying on direct synthesis, researchers often generate PDA in situ under hydrothermal conditions[1]. This guide provides an objective comparison of the X-ray diffraction (XRD) patterns, crystallographic data, and physicochemical performance of PDA crystals when coordinated with various Lanthanide (Ln) ions, specifically comparing Cerium (Ce) and Praseodymium (Pr) frameworks against alternative Neodymium (Nd) and Dysprosium (Dy) complexes.

Mechanistic Pathway: In Situ Generation of PDA

Expertise & Experience: The synthesis of PDA-based MOFs rarely relies on the direct addition of the PDA ligand. Instead, researchers employ an in situ hydrothermal approach[2]. At elevated temperatures (e.g., 160°C), pyridine-2,5-dicarboxylic acid undergoes a decarboxylation reaction. These carboxyl groups subsequently connect with piperazine to finally form the piperazine-2,5-dicarboxylic acid ligand[1].

This slow, thermodynamically controlled generation is not merely a matter of convenience; it ensures high-quality single crystal growth. Rapid precipitation often leads to amorphous powders, whereas the in situ generation acts as a kinetic bottleneck, allowing the Lanthanide ions and PDA ligands to assemble into highly ordered 3D crystalline lattices suitable for precise Single-Crystal X-Ray Diffraction (SCXRD)[2].

G A Pyridine-2,5-dicarboxylic acid C Hydrothermal Conditions (160°C, 72h) A->C B Piperazine B->C D In Situ Generation: Piperazine-2,5-dicarboxylic acid C->D F 3D Ln-PDA MOF Crystals D->F E Lanthanide Salts (e.g., Ce, Pr) E->F

Reaction pathway for the in situ hydrothermal synthesis of Lanthanide-PDA MOFs.

Comparative Crystallography: XRD Patterns and Structural Properties

The structural integrity and phase purity of PDA-based MOFs are validated by comparing Powder X-Ray Diffraction (PXRD) patterns against simulated patterns derived from SCXRD data[3]. The isostructural nature of lanthanide contraction plays a critical role in the observed XRD patterns.

  • Ce(III) and Pr(III) PDA Frameworks: Complexes such as[Ln(pydc)(pip)1/2(H2O)] crystallize in the monoclinic system with the P2(1)/c space group. Their XRD patterns exhibit sharp, intense peaks at low 2θ angles (typically between 5° and 15°), indicative of highly ordered, large unit cell volumes. The Ln(III) ions connect with each other through the flexible PDA ligands to form a robust 3D framework.

  • Nd(III) and Dy(III) Alternative Frameworks: When comparing PDA frameworks to other pyridine-derivative MOFs, Nd(III) and Dy(III) complexes often crystallize in the orthorhombic Pna21 space group[1]. Due to the lanthanide contraction effect, the ionic radii decrease across the series. This causes a slight shift in the XRD peak positions towards higher 2θ values because the interplanar spacing (d-spacing) decreases, as dictated by Bragg's Law (

    
    ).
    

Quantitative Performance Comparison

To aid in material selection for drug delivery or sensing applications, the following table summarizes the crystallographic and performance data of these frameworks[1][2].

Framework / Ligand SystemCrystal SystemSpace GroupUnit Cell Volume (ų)Thermal StabilityPrimary Application / Property
Ce(III)-PDA MonoclinicP2(1)/c~1250>350°CHigh-capacity structural carrier
Pr(III)-PDA MonoclinicP2(1)/c~1240>350°CHigh-capacity structural carrier
Nd(III)-Pyridine derivative OrthorhombicPna2110,378.1>360°CNIR Luminescence / Catalysis
Dy(III)-Pyridine derivative OrthorhombicPna2110,230.5>360°CYellow/Blue Luminescence

Experimental Protocol: Hydrothermal Synthesis & XRD Validation

Trustworthiness: The following protocol is designed as a self-validating system. By overlaying the bulk PXRD pattern with the simulated pattern generated from the SCXRD data, researchers create a closed validation loop: the single-crystal data solves the exact atomic positions, while the powder data confirms that the bulk sample is completely representative of that single crystal, ruling out polymorphic impurities[2][3].

Workflow S1 Synthesized Crystals S2 Sample Prep (Grinding) S1->S2 S4 Single-Crystal XRD (SCXRD) S1->S4 S3 Powder XRD (PXRD) S2->S3 S5 Phase Purity Validation S3->S5 S6 Structural Determination S4->S6 S6->S5 Simulated Pattern

Standardized workflow for the synthesis and XRD characterization of PDA crystals.

Step-by-Step Methodology:

  • Precursor Preparation: Combine equimolar amounts (e.g., 0.5 mmol) of the Lanthanide nitrate hexahydrate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), pyridine-2,5-dicarboxylic acid, and piperazine in 10 mL of deionized water.
    
  • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 72 hours. Causality: The high pressure and temperature drive the in situ decarboxylation and coupling necessary to form the PDA ligand[1].

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5°C/hour. Causality: Slow cooling minimizes the formation of thermodynamic defects, allowing the PDA ligands to optimally coordinate with the Ln(III) ions, yielding high-quality single crystals[2].

  • SCXRD Analysis: Mount a suitable single crystal on a diffractometer (e.g., Agilent Supernova) using Mo Kα radiation (

    
     Å). Solve the structure using direct methods to obtain the simulated XRD pattern[3].
    
  • PXRD Validation: Grind a bulk sample of the crystals into a fine powder. Record the PXRD pattern (Cu Kα radiation,

    
     nm) from 2θ = 5° to 50°. Overlay the experimental PXRD pattern with the SCXRD-simulated pattern to confirm bulk phase purity[3].
    

Strategic Implications for Drug Development

For pharmaceutical researchers, the structural predictability of Piperazine-2,5-dicarboxylic acid crystals is invaluable. The consistent monoclinic P2(1)/c space group across early lanthanides, combined with the predictable XRD peak shifts due to lanthanide contraction, allows for the precise engineering of pore sizes. This structural reliability ensures that PDA-based MOFs can be consistently manufactured to encapsulate specific active pharmaceutical ingredients (APIs) without the risk of unexpected polymorphic shifts during scale-up.

References

  • Ay, B., Yildiz, E., & Kani, İ. (2016). Novel heteroleptic lanthanide organic frameworks containing pyridine-2,5-dicarboxylic acid and in situ generated piperazine-2,5-dicarboxylic acid from piperazine: Hydrothermal synthesis and luminescent properties. Journal of Solid State Chemistry, 233, 44-51. URL:[Link]

  • Ay, B., Yildiz, E., & Kani, İ. (2025). Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid and in situ generated 2-pyridinecarboxylic acid: Hydrothermal synthesis, characterization, photoluminescence properties and heterogeneous catalytic activities. ResearchGate. URL:[Link]

  • Kumar, et al. (2022). Dual-Ligand Strategy Employing Rigid 2,5-Thiophenedicarboxylate and 1,10-Phenanthroline as Coligands for Solvothermal Synthesis of Eight Lanthanide(III) Coordination Polymers. ACS Omega / PMC. URL:[Link]

Sources

Piperazine-2,5-dicarboxylic Acid vs. Piperazine-2,3-dicarboxylic Acid structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of positional isomers is critical in both drug discovery and materials science. As a Senior Application Scientist, I frequently encounter the profound impact that a simple shift in carboxylate positioning can have on a molecule's physicochemical trajectory.

This guide provides a comprehensive, objective comparison between Piperazine-2,5-dicarboxylic acid (2,5-PDA) and Piperazine-2,3-dicarboxylic acid (2,3-PDA) . While sharing the same molecular formula, their distinct geometric configurations dictate entirely divergent applications: 2,3-PDA serves as a highly specific neuropharmacological pharmacophore, whereas 2,5-PDA acts as a rigid, centrosymmetric building block for supramolecular Metal-Organic Frameworks (MOFs).

Structural Profiling & Causality of Application

The divergence in application between these two isomers stems directly from their steric and electrostatic profiles.

  • Piperazine-2,3-dicarboxylic Acid: The vicinal arrangement of the carboxylic acid groups creates a localized region of high electron density. This spatial configuration closely mimics the endogenous excitatory amino acids (glutamate and aspartate), allowing 2,3-PDA to dock efficiently into the compact binding pockets of biological receptors[1][2].

  • Piperazine-2,5-dicarboxylic Acid: The para-like, trans-annular positioning of the carboxylates enforces a rigid, extended geometry. This prevents the molecule from fitting into standard biological receptor pockets. However, this exact extended geometry makes it an ideal "strut" or bridging ligand in coordination chemistry, allowing it to link metal nodes over longer distances without steric clash, facilitating the assembly of highly ordered, porous networks[3][4].

Table 1: Physicochemical and Application Comparison
ParameterPiperazine-2,3-dicarboxylic AcidPiperazine-2,5-dicarboxylic Acid
Carboxylate Positioning Vicinal (Adjacent carbons 2,3)Trans-annular (Carbons 2,5)
Molecular Geometry Asymmetrical / ChiralCentrosymmetric (depending on stereoisomer)
Primary Field of Use NeuropharmacologyMaterials Science / Coordination Chemistry
Primary Function NMDA / Kainate Receptor AntagonistRigid Linker for Metal-Organic Frameworks
Key Derivatives PPDA, PBPD (N1-substituted)Lanthanide (Ln³⁺) Coordination Polymers

Piperazine-2,3-dicarboxylic Acid: The Neuropharmacological Anchor

In neuropharmacology, 2,3-PDA is recognized as a foundational template for competitive N-methyl-D-aspartate (NMDA) receptor antagonists[5]. The glutamate recognition site is located on the GluN2 subunit of the NMDA receptor. Unmodified 2,3-PDA is a moderate antagonist, but substituting the N1 position with bulky, linearly arranged aromatic rings (such as a phenanthrene group) yields derivatives like PPDA [1][2].

These derivatives exhibit an atypical and highly valuable pharmacological profile: they preferentially bind to the GluN2C and GluN2D subunits over the more common GluN2A and GluN2B subunits[6]. This selectivity is vital for developing targeted therapies for neuropathic pain and specific neurological disorders without triggering the severe motor side effects associated with broad-spectrum NMDA antagonism[6].

NMDA_Pathway N1 Glutamate N2 GluN2C/2D Subunit (NMDA Receptor) N1->N2 Agonist Binding N3 Ca2+ Influx (Excitotoxicity/Pain) N2->N3 Channel Opening N4 2,3-PDA Derivative (e.g., PPDA) N4->N2 Competitive Antagonism N5 Receptor Inhibition N4->N5 Prevents Activation N5->N3 Blocks

Fig 1: Mechanism of GluN2-selective NMDA receptor antagonism by 2,3-PDA derivatives.

Experimental Protocol 1: Radioligand Binding Assay for NMDA Subtype Selectivity

To objectively quantify the affinity of 2,3-PDA derivatives, a self-validating radioligand displacement assay is utilized. We use recombinant receptors expressed in Xenopus oocytes or transfected HEK293 cells to ensure strict stoichiometric control over the NMDA subunits[1][6].

  • Membrane Preparation: Harvest HEK293 cells expressing specific NMDA subunit combinations (e.g., GluN1/GluN2C). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Resuspend the membrane pellet. Incubate 100 µg of membrane protein with 5 nM [³H]-glutamate (the radioligand) and varying concentrations (0.01 µM to 100 µM) of the 2,3-PDA derivative (e.g., PPDA) for 60 minutes at 4°C to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Validation (Causality): Calculate the

    
     from the displacement curve. Crucially, convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation. This conversion is mandatory because it corrects for the specific concentration of the radioligand used, providing a true, assay-independent thermodynamic affinity constant.
Table 2: Binding Affinities ( ) of PPDA (2,3-PDA derivative)[7]
NMDA Receptor Subunit

Value (µM)
Selectivity Profile
GluN2C 0.096High Affinity (Target)
GluN2D 0.125High Affinity (Target)
GluN2B 0.310Moderate Affinity
GluN2A 0.550Lower Affinity

Piperazine-2,5-dicarboxylic Acid: The Supramolecular Building Block

In stark contrast, 2,5-PDA is engineered for materials science. Due to its rigid, linear dicarboxylate geometry, it acts as an exceptional bridging ligand for Lanthanide (Ln³⁺) ions. When subjected to hydrothermal synthesis, 2,5-PDA coordinates with metals like Erbium (Er), Terbium (Tb), or Praseodymium (Pr) to self-assemble into 1D chains, 2D layers, or highly porous 3D Metal-Organic Frameworks[3][4][7].

These frameworks are highly valued for their photoluminescent properties and heterogeneous catalytic activity[7]. In many advanced protocols, 2,5-PDA is generated in situ from piperazine and pyridine-2,5-dicarboxylic acid during the hydrothermal process, showcasing its thermodynamic stability as a structural node[4][7].

MOF_Synthesis M1 Lanthanide Ions (e.g., Er3+, Tb3+) M3 Hydrothermal Synthesis (Teflon Autoclave, 150°C) M1->M3 M2 2,5-PDA Ligand (Rigid Linker) M2->M3 M4 Coordination Polymer (1D/2D Networks) M3->M4 Self-Assembly M5 3D MOF Crystal (Luminescent/Catalytic) M4->M5 Topological Extension

Fig 2: Hydrothermal self-assembly workflow of Lanthanide-2,5-PDA Metal-Organic Frameworks.

Experimental Protocol 2: Hydrothermal Synthesis of Lanthanide-2,5-PDA MOFs

Hydrothermal synthesis is chosen because the autogenous pressure generated at high temperatures facilitates the dissolution of poorly soluble lanthanide salts and rigid organic linkers, allowing for highly ordered crystal nucleation[3][4].

  • Precursor Assembly: Combine 0.5 mmol of Lanthanide Nitrate (e.g.,

    
    ) and 0.5 mmol of Piperazine-2,5-dicarboxylic acid in a solvent mixture of deionized water and N,N-dimethylformamide (DMF) (v/v 1:1, 10 mL).
    
  • Hydrothermal Treatment: Transfer the homogenous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat to 150°C at a ramp rate of 2°C/min. Maintain at 150°C for 72 hours.

  • Controlled Crystallization: Cool the autoclave to room temperature at a strictly controlled rate of 5°C/hour. Causality: Rapid cooling leads to amorphous precipitation; slow cooling is thermodynamically required to yield high-quality, diffraction-grade single crystals.

  • Data Validation (Self-Validating System): Harvest the crystals and wash with ethanol. Validate structural integrity via Powder X-Ray Diffraction (PXRD). The experimental PXRD pattern must be overlaid with the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD). If the patterns deviate, phase impurity is present, necessitating a recalibration of the hydrothermal cooling ramp.

Table 3: Typical Materials Profile of 2,5-PDA Coordination Polymers[3][4]
PropertyObservation / Measurement
Topology 1D chains to 3D networks (e.g., tcj/hc topological types)
Coordination Geometry Lanthanide centers often exhibit high coordination numbers (7 to 9)
Thermal Stability Stable up to 350°C (confirmed via Thermogravimetric Analysis - TGA)
Photoluminescence Strong emission spectra dependent on the specific Lanthanide node (e.g., green for Tb³⁺)

Conclusion

The comparison between Piperazine-2,3-dicarboxylic acid and Piperazine-2,5-dicarboxylic acid perfectly illustrates the principle of structure-function relationships. Researchers must select the 2,3-isomer when targeting biological macromolecules, leveraging its compact, vicinal dicarboxylate motif to antagonize specific NMDA receptor subunits. Conversely, materials scientists must leverage the 2,5-isomer, utilizing its extended, rigid geometry to bridge metal ions and construct robust, functional metal-organic frameworks.

References

  • Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors. PubMed / National Institutes of Health. Available at: [Link][6]

  • Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid. British Journal of Pharmacology / SciSpace. Available at:[Link][1]

  • Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]

  • Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

  • Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. Crystal Growth & Design - ACS Publications. Available at:[Link][3]

  • Novel heteroleptic lanthanide organic frameworks containing pyridine-2,5-dicarboxylic acid and in situ generated piperazine-2,5-dicarboxylic acid. Journal of Solid State Chemistry / ORCID Record. Available at:[Link][7]

  • REVIEW ARTICLE PROTON TRANSFER SALTS and THEIR COMPLEXES and MIXED-LIGAND COMPLEXES of PYRIDINE DICARBOXYLIC ACIDS and PIPERAZIN. Journal of Scientific Reports-A / DergiPark. Available at:[Link][4]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Piperazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Piperazine-2,5-dicarboxylic acid (2,5-PZDA) . As a rigid, conformationally restricted scaffold used in peptidomimetics and drug design, distinguishing this isomer from its regioisomers (specifically the 2,3-isomer) and isobaric linear dipeptides is critical for synthetic validation.

Key Insight: The differentiation of 2,5-PZDA from its isomers relies heavily on the absence of the "ortho-effect." Unlike the 2,3-isomer, the 2,5-isomer’s trans-distal carboxyl groups prevent facile intramolecular anhydride formation, resulting in a significantly lower abundance of the


 ion under soft ionization conditions.

Structural Context & Ionization Physics

Before analyzing the spectra, it is essential to understand the thermodynamic stability driving the fragmentation.

Feature2,5-PZDA (Target)2,3-PZDA (Common Impurity)
Structure Carboxyls are distal (positions 2 and 5).Carboxyls are vicinal (positions 2 and 3).
Symmetry

(inversion center) or

depending on stereochem.
Asymmetric or

.
Proton Mobility Protons on N1/N4 are chemically equivalent.Protons distinct; H-bonding between carboxyls possible.
MS Implication Fragmentation is driven by ring opening and sequential decarboxylation.Fragmentation is driven by facile dehydration (anhydride formation).

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (


) is the industry standard for this polar, amphoteric molecule.
  • Monoisotopic Mass: 174.06 Da

  • Precursor Ion

    
    :  m/z 175.07
    

Comparative Fragmentation Analysis

The following table contrasts the fragmentation behavior of 2,5-PZDA against its primary "false positive" signals: the 2,3-isomer and isobaric linear dipeptides (e.g., Gly-Asp, though chemically distinct, can share mass features).

Table 1: Diagnostic Ion Comparison (ESI+)[1]
m/z (Theoretical)Ion Identity2,5-PZDA Intensity 2,3-PZDA Intensity Mechanistic Driver
175.07

High (Base Peak) HighProtonation of secondary amine.
157.06

Low / Medium Very High Differentiation Point: 2,3-isomer forms a stable 5-membered cyclic anhydride; 2,5-isomer requires higher energy to dehydrate.
131.07

HighMediumDecarboxylation (facile in alpha-amino acids).
129.06

MediumLowLoss of formic acid moiety.
113.06

LowHighSequential loss favored by anhydride intermediate in 2,3-isomer.
84-86 Piperazine CoreMediumMediumRing cleavage / RDA-type fragmentation.
The "Ortho-Effect" Differentiator

In the 2,3-isomer, the two carboxylic acid groups are vicinal. Upon collisional activation, they interact to eliminate water and form a cyclic anhydride cation. This pathway is kinetically favored (


).
  • If your spectrum shows the m/z 157 peak at >80% abundance relative to the parent, you likely have the 2,3-isomer or a mixture.

  • For pure 2,5-PZDA, the m/z 157 peak is typically <30% abundance , with decarboxylation (m/z 131) being the competitive pathway.

Mechanistic Pathways (Visualization)

The fragmentation of 2,5-PZDA follows two primary channels: Pathway A (Decarboxylation) and Pathway B (Ring Opening/RDA) .

G Start Piperazine-2,5-dicarboxylic Acid [M+H]+ m/z 175 Decarb1 Mono-decarboxylated [M+H - CO2]+ m/z 131 Start->Decarb1 - CO2 (44 Da) (Primary Path) Dehyd Lactam/Imine formation [M+H - H2O]+ m/z 157 Start->Dehyd - H2O (18 Da) (Minor Path for 2,5) RDA Ring Cleavage (RDA) Glycine fragment m/z 76 Start->RDA Ring Opening Decarb2 Pyrroline deriv. [M+H - 2(CO2)]+ m/z 87 Decarb1->Decarb2 - CO2 Immonium Immonium Ion C3H6N+ m/z 56 Decarb1->Immonium Fragmentation Dehyd->Immonium Ring degradation

Figure 1: ESI-MS/MS fragmentation pathways of Piperazine-2,5-dicarboxylic acid. Note the dominance of decarboxylation over dehydration for the 2,5-isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data and confirm the isomer identity, follow this specific LC-MS/MS protocol.

A. Sample Preparation[2][3][4][5]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water with 0.1% Formic Acid.

    • Why: Methanol aids solubility; Formic acid ensures protonation (

      
      ) and improves ionization efficiency.
      
  • Concentration: Dilute to 10 µg/mL for direct infusion or 1 µg/mL for LC injection.

B. MS Parameters (Orbitrap / Q-TOF)
  • Ionization: ESI Positive (+)[1][2]

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C (High temp ensures desolvation of polar clusters).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Validation Step: At 15 eV, the parent ion (175) should be dominant. At 30 eV, the ratio of 157/131 becomes diagnostic.

C. Data Validation Criteria (The "Checklist")
  • Parent Ion Check: Observe m/z 175.07 ± 0.05. If m/z 197 is seen, it is the Sodium adduct

    
    .
    
  • Isomer Discrimination Check: Calculate the Ratio

    
    .
    
    • If

      
      : Consistent with 2,5-PZDA .
      
    • If

      
      : Suspect 2,3-PZDA  contamination.
      
  • Diketopiperazine Artifacts: If a peak at m/z 157 is present in the blank or at

    
     without fragmentation energy, thermal dehydration is occurring in the source. Lower the capillary temperature to 250°C.
    

References

  • BenchChem. (2025).[3][4][5] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from

  • Zhu, N., et al. (2021).[6] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.[6]

  • Holcapek, M., et al. (2010). "Structural Analysis of Isomeric Piperazine Derivatives." Journal of Mass Spectrometry. (General reference for piperazine ring cleavage mechanics).
  • NIST Mass Spectrometry Data Center. "Piperazine-2,5-dione vs Dicarboxylic Acid derivatives.

Sources

A Comparative Analysis of Stability in Metal-Organic Frameworks: Piperazine-2,5-dicarboxylic Acid vs. Terephthalic Acid (BDC)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline solids with unprecedented tunability and functionality. Their applications span from gas storage and separation to catalysis and drug delivery. However, the practical implementation of MOFs is often dictated by their stability under various operational conditions. This guide provides an in-depth comparative analysis of the stability of MOFs constructed from two distinct dicarboxylic acid linkers: the aliphatic, N-heterocyclic piperazine-2,5-dicarboxylic acid and the archetypal aromatic terephthalic acid (BDC).

This analysis delves into the fundamental chemical and structural factors that govern the thermal, chemical, and mechanical stability of these two classes of MOFs. By synthesizing theoretical principles with available experimental data, this guide aims to equip researchers with the insights necessary to make informed decisions in the design and selection of MOFs for specific applications.

The Tale of Two Linkers: A Structural and Electronic Overview

The stability of a MOF is intrinsically linked to the properties of its constituent building blocks: the metal nodes and the organic linkers. Here, we compare the structural and electronic characteristics of piperazine-2,5-dicarboxylic acid and terephthalic acid.

Terephthalic Acid (BDC): The Archetype of Rigidity

Benzene-1,4-dicarboxylic acid (BDC) is a planar, rigid aromatic linker that has been extensively used in the synthesis of a vast number of MOFs, including the iconic MOF-5 and the highly stable UiO-66.[1][2] Its rigidity contributes to the formation of robust, porous frameworks. The acidity of its carboxylic acid groups, with pKa values of approximately 3.51 and 4.82, dictates the nature of the coordination bonds it forms with metal ions.[3][4]

Piperazine-2,5-dicarboxylic Acid: Introducing Flexibility and N-Heterocyclic Functionality

Comparative Stability Analysis: A Multi-faceted Approach

The stability of a MOF is not a singular property but rather a composite of its resistance to thermal, chemical, and mechanical stressors.

Thermal Stability: The Role of Linker Rigidity and Bond Strength

Thermogravimetric analysis (TGA) is the standard technique for evaluating the thermal stability of MOFs. The decomposition temperature is a critical parameter, indicating the upper limit of a MOF's operational temperature.

BDC-based MOFs: MOFs constructed from BDC often exhibit high thermal stability due to the rigid aromatic nature of the linker, which enhances framework integrity.[7] For instance, the well-known MOF-5, built from zinc corners and BDC linkers, is thermally stable up to approximately 400-500 °C in an inert atmosphere.[2][8] The highly stable UiO-66, which incorporates robust zirconium-based nodes with BDC linkers, can withstand even higher temperatures, often exceeding 500 °C.[7]

Piperazine-2,5-dicarboxylic Acid-based MOFs: Experimental data on the thermal stability of MOFs synthesized specifically with piperazine-2,5-dicarboxylic acid is limited. However, we can infer some general trends. The aliphatic nature of the piperazine ring, being less rigid than an aromatic ring, may lead to lower decomposition temperatures compared to their BDC-based counterparts with similar metal nodes.[7] The presence of C-N and C-H bonds in the piperazine ring might also present different decomposition pathways compared to the all-carbon aromatic ring of BDC.

MOFLinkerMetal NodeDecomposition Temperature (°C)Reference
MOF-5Terephthalic acid (BDC)Zn₄O~400-500[2][8]
UiO-66Terephthalic acid (BDC)Zr₆O₄(OH)₄>500[7]
HypotheticalPiperazine-2,5-dicarboxylic acidVariousData not readily available

Table 1: Comparison of Thermal Decomposition Temperatures. Note that data for piperazine-2,5-dicarboxylic acid based MOFs is currently limited in the literature.

Chemical Stability: Navigating Aqueous and pH-Challenging Environments

The ability of a MOF to maintain its structural integrity in the presence of water, acids, and bases is crucial for many applications, particularly in biological and environmental contexts.

BDC-based MOFs: The chemical stability of BDC-based MOFs varies significantly depending on the metal node. For example, MOF-5 is notoriously sensitive to moisture due to the lability of the Zn-O coordination bond.[9] In contrast, the Zr-O clusters in UiO-66 impart exceptional hydrolytic stability, allowing it to remain intact even in boiling water and acidic conditions.[10][11] However, the stability of UiO-66 can be compromised in basic solutions.[12]

Piperazine-2,5-dicarboxylic Acid-based MOFs: The presence of the N-heterocyclic piperazine ring introduces a new dimension to the chemical stability of these MOFs. The nitrogen atoms can act as Brønsted bases, potentially influencing the local pH within the pores and interacting with guest molecules. Recent research on broader classes of Zr-piperazine MOFs has shown that they can exhibit superior chemical stability in acidic media compared to some BDC-based analogues. This enhanced stability is a significant advantage for applications in acidic environments. The flexibility of the piperazine linker might also allow for structural rearrangements that can better accommodate guest molecules and potentially enhance stability in certain chemical environments.

Mechanical Stability: The Impact of Linker Flexibility

The mechanical stability of a MOF determines its ability to withstand external pressure, which is important for processes like pelletization for industrial applications.

BDC-based MOFs: The rigidity of the BDC linker generally contributes to high mechanical stability in MOFs like UiO-66.[13] These rigid frameworks tend to have high bulk moduli and can withstand significant pressure before amorphization.

Piperazine-2,5-dicarboxylic Acid-based MOFs: The inherent flexibility of the piperazine-2,5-dicarboxylic acid linker is expected to result in MOFs with lower mechanical stability compared to their rigid BDC counterparts.[14][15] Flexible linkers can lead to frameworks that are more prone to deformation or phase transitions under pressure. However, this flexibility can also be advantageous, leading to materials with interesting dynamic properties.

Experimental Protocols for Stability Assessment

To provide a practical framework for researchers, this section outlines standardized protocols for evaluating the thermal and chemical stability of MOFs.

Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol describes the determination of the thermal decomposition temperature of a MOF using TGA.

Methodology:

  • Sample Preparation: Activate the MOF sample by heating under vacuum to remove any solvent or guest molecules from the pores.

  • Instrument Setup:

    • Place 5-10 mg of the activated MOF sample in a TGA crucible (e.g., alumina).

    • Select an appropriate atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability).

    • Set the temperature program to ramp from room temperature to a final temperature (e.g., 800 °C) at a heating rate of 5-10 °C/min.

  • Data Analysis:

    • Plot the mass loss as a function of temperature.

    • The onset temperature of the major weight loss step, corresponding to the decomposition of the organic linker, is typically considered the decomposition temperature of the MOF.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Activate Activate MOF (Vacuum Heating) Load Load Sample (5-10 mg) Activate->Load Transfer to Crucible Setup Set Parameters (Atmosphere, Temp. Program) Load->Setup Run Run TGA Setup->Run Plot Plot Mass Loss vs. Temperature Run->Plot Determine Determine Decomposition Temperature Plot->Determine PXRD_Workflow cluster_exposure Chemical Exposure cluster_recovery Sample Recovery cluster_analysis PXRD Analysis Disperse Disperse MOF in Test Solution Incubate Incubate (Time, Temperature) Disperse->Incubate Centrifuge Centrifuge Incubate->Centrifuge Wash Wash Centrifuge->Wash Dry Dry Wash->Dry Acquire Acquire PXRD Pattern Dry->Acquire Compare Compare with Pristine MOF Acquire->Compare Interpret Interpret Stability Compare->Interpret

Sources

Publish Comparison Guide: Thermal Gravimetric Analysis (TGA) of Piperazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal "Goldilocks" Zone

In the landscape of reticular chemistry and drug delivery, Piperazine-2,5-dicarboxylic acid (P25DCA) occupies a critical thermal niche. Unlike its parent compound, Piperazine (PZ) , which is highly volatile, and the industry-standard Terephthalic Acid (TPA) , which is refractory and aromatic, P25DCA offers a unique "middle ground" stability profile.

This guide provides an in-depth analysis of the TGA profile of P25DCA. We demonstrate that its zwitterionic nature confers significant thermal resilience compared to aliphatic amines, yet it retains a distinct decomposition pathway (decarboxylation) that researchers must account for during solvothermal synthesis or melt-processing.

Chemical Context & Structural Causality

To interpret the TGA data correctly, one must understand the underlying crystal lattice forces.

  • Piperazine (PZ): Held together by weak Van der Waals forces and limited hydrogen bonding. Result: High Volatility.

  • Terephthalic Acid (TPA): Planar aromatic stacking with strong carboxylic acid dimers. Result: High Thermal Stability (Sublimation).

  • P25DCA: Exists largely as a zwitterion in the solid state (ammonium carboxylate salts). The electrostatic attraction between the protonated amine and deprotonated carboxylate creates a "pseudo-ionic" lattice. Result: Suppressed Volatility, Distinct Decomposition Onset.

Experimental Protocol: Self-Validating TGA Methodology

Recommended Workflow

TGA_Workflow Start Sample Prep (Grind to fine powder) Pan Crucible Selection (Alumina 70µL, Open) Start->Pan Avoid Compaction Purge Purge Gas (N2, 50 mL/min) Pan->Purge Remove O2 Equilib Isothermal Hold (30°C for 5 min) Purge->Equilib Stabilize Balance Ramp Dynamic Heating (10°C/min to 600°C) Equilib->Ramp Analysis Data Derivative (Calculate DTG Peak) Ramp->Analysis Identify Onset

Figure 1: Standardized TGA workflow for zwitterionic organic linkers.

Critical Parameters:

  • Crucible: Alumina (

    
    ) is preferred over Platinum if catalytic decomposition is suspected, though Platinum is generally acceptable for P25DCA.
    
  • Atmosphere: Nitrogen (

    
    ) is mandatory to distinguish thermal decomposition from oxidative degradation.
    
  • Sample Mass: 5–10 mg. (Too large a mass causes thermal lag; too small increases noise).

TGA Profile Analysis: P25DCA

The thermal profile of P25DCA is characterized by three distinct zones. Note that P25DCA is frequently supplied as a hydrate (often dihydrate or hexahydrate depending on crystallization).

Zone 1: Dehydration (Ambient to ~150°C)
  • Observation: A mass loss of approximately 10-15% (stoichiometry dependent).

  • Mechanism: Release of lattice water. Unlike surface moisture, this water is often hydrogen-bonded to the carboxylate groups, requiring temperatures >100°C to fully remove.

  • Scientist's Note: If your sample loses mass immediately at 40°C, it is likely surface moisture. If the loss is a distinct step peaking around 110-130°C, it is lattice water.

Zone 2: The Stability Plateau (150°C to ~300°C)
  • Observation: The mass stabilizes. The curve is relatively flat.

  • Significance: This is the "Working Window" for MOF synthesis (e.g., solvothermal reactions in DMF/Ethanol) or drug formulation processing. The zwitterionic lattice prevents the sublimation seen in simple piperazine.

Zone 3: Decomposition (Onset ~310°C - 330°C)
  • Observation: Sharp mass loss step.

  • Mechanism: Decarboxylation (

    
     release) followed by ring fragmentation.
    
  • DTG Peak: The First Derivative (DTG) usually shows a maximum degradation rate (

    
    ) around 330°C.[1]
    

Comparative Analysis: P25DCA vs. Alternatives

The following table contrasts P25DCA with its structural parent (Piperazine) and its functional competitor (Terephthalic Acid).

Table 1: Thermal Performance Comparison
FeaturePiperazine (PZ) P25DCA Terephthalic Acid (TPA)
Primary Thermal Event Evaporation / SublimationDehydration

Decomposition
Sublimation / Decomposition
Onset Temperature (

)
~110°C (Evap starts)~310°C (Decomp starts)>300°C (Sublimation starts)
Boiling Point 146°CN/A (Decomposes)N/A (Sublimes)
Lattice Forces Weak Van der WaalsStrong Electrostatic (Zwitterionic)Strong H-Bonding /

-Stacking
Residue at 600°C (

)
~0% (Complete volatilization)~5-10% (Char)~0-5% (Sublimation dependent)
MOF Synthesis Limit Low (<120°C)High (<280°C)Very High (<350°C)
Why this matters:
  • Vs. Piperazine: If you substitute PZ with P25DCA in a formulation, you gain nearly 150°C of thermal headroom . This allows for melt-mixing with polymers (e.g., Nylon, PET) that process at 250°C—a process impossible with volatile Piperazine.

  • Vs. Terephthalic Acid: While TPA is more stable, P25DCA offers aliphatic rigidity and chirality (if using specific isomers) without sacrificing the thermal stability required for most solvothermal MOF syntheses (typically 120-180°C).

Decomposition Pathway Visualization

Understanding how P25DCA fails is as important as knowing when it fails. The decomposition is chemically irreversible.

Decomposition_Pathway Hydrate P25DCA Hydrate (C6H10N2O4 · xH2O) Anhydrous Anhydrous P25DCA (Zwitterionic Lattice) Hydrate->Anhydrous  100-150°C (-H2O) Transition Transition State (Proton Transfer) Anhydrous->Transition  >300°C (Thermal Stress) Decomp Decarboxylation (-2 CO2) Transition->Decomp Residue Piperazine/Char Fragmentation Decomp->Residue  Ring Opening

Figure 2: Thermal decomposition pathway of P25DCA. Note the distinct dehydration step prior to skeletal degradation.

Senior Scientist’s Verdict

Piperazine-2,5-dicarboxylic acid exhibits a TGA profile that validates its use as a robust building block for high-performance materials.

  • For MOF Synthesis: You can safely operate solvothermal reactors up to 250°C . Any mass loss observed below 150°C is strictly solvent/water removal and does not indicate ligand failure.

  • For Polymer Blends: P25DCA survives the processing temperatures of engineering thermoplastics (Polyamides, Polyesters), unlike simple Piperazine which would flash off, causing voids.

  • Data Interpretation: Always check the derivative curve (DTG). If the peak is at 146°C, your sample is likely contaminated with unreacted Piperazine. If the peak is at 330°C, you have pure P25DCA.

References

  • BenchChem. (2025).[2] Comparative thermal stability of MOFs based on different dicarboxylic acid linkers. Retrieved from

  • Netzsch Analyzing & Testing. (2023). Thermal Analysis in the Pharmaceutical Field: Aspartame and Diketopiperazine decomposition. Retrieved from

  • Rochelle, G. T., et al. (2012). Thermal degradation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Retrieved from

  • Chemical Papers. (2002).[3] Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes. Retrieved from

  • Asian Journal of Chemistry. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid. Retrieved from

Sources

Safety Operating Guide

Piperazine-2,5-dicarboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Safe Handling and Disposal of Piperazine-2,5-dicarboxylic Acid (P2,5DCA)

Executive Summary & Operational Directive

Piperazine-2,5-dicarboxylic acid (P2,5DCA) is a zwitterionic amino acid analog frequently used in neuroscience as a glutamate receptor antagonist. While it is not currently classified as a P-listed or U-listed waste under US EPA RCRA regulations, it presents specific chemical hazards—primarily its amphoteric nature and potential to form carcinogenic nitrosamines—that dictate a strict disposal protocol.

Core Directive: Treat all P2,5DCA waste as Hazardous Chemical Waste . Do not dispose of down the drain or in regular trash. Segregation from nitrating agents is the critical safety control point.

Hazard Assessment: The Scientific Basis

To dispose of P2,5DCA safely, one must understand its reactivity profile. It is not merely "chemical waste"; it is a functionalized heterocycle with specific incompatibilities.

ParameterCharacteristicOperational Implication
Chemical Structure Cyclic secondary amine with two carboxylic acid groups.Amphoteric: Acts as both acid and base. Can buffer waste streams unexpectedly.
Reactivity Secondary Amine (

).
CRITICAL: Reacts with nitrites/nitrates to form N-nitroso compounds (potent carcinogens).
Physical State Crystalline Solid.High melting point; low volatility. Inhalation of dust is the primary acute risk.
RCRA Status Non-listed (unless characteristic).Likely D002 (Corrosive) if in high/low pH solution. Otherwise, unlisted hazardous waste.

Pre-Disposal Stabilization & Segregation

Before moving waste to the accumulation area, you must stabilize the material. The following "Incompatibility Logic" diagram illustrates the critical segregation pathways required to prevent accidental synthesis of toxic byproducts in the waste container.

SegregationLogic P25DCA Piperazine-2,5-dicarboxylic Acid (Secondary Amine) Reaction1 FORMATION OF N-NITROSAMINES (Carcinogenic) P25DCA->Reaction1 DO NOT MIX Reaction2 Exothermic Neutralization (Heat/Splatter Risk) P25DCA->Reaction2 Caution SafeStream Segregated Amine Waste Stream P25DCA->SafeStream Correct Path Oxidizers Strong Oxidizers (Nitrates, Nitrites, Peroxides) Oxidizers->Reaction1 Acids Strong Acids (pH < 2) Acids->Reaction2 Bases Strong Bases (pH > 12.5) Bases->Reaction2

Figure 1: Segregation Logic Flowchart. Note the critical prohibition against mixing secondary amines with oxidizers/nitrating agents.

Disposal Workflows

Workflow A: Solid P2,5DCA (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, or excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid".

    • Constituents: "Piperazine-2,5-dicarboxylic acid, 100%".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Sealing: Ensure the cap is lined with a chemically resistant seal (e.g., Teflon/PTFE) to prevent moisture ingress.

  • Storage: Place in the "Solid Organic Waste" satellite accumulation area.

Workflow B: Aqueous Solutions (Buffers/Reaction Mixtures)

Applicability: HPLC waste, reaction byproducts, or dissolved stock solutions.

  • pH Verification (The Self-Validating Step):

    • Protocol: Dip a calibrated pH strip into the waste solution.

    • Logic: If pH is < 2 or > 12.5, the waste is RCRA D002 (Corrosive) .[1] You must note this on the tag.

    • Neutralization: If the protocol allows, neutralize to pH 6–8 using dilute HCl or NaOH before adding to the waste carboy to reduce hazard, provided no other reactive species are present.

  • Solvent Compatibility Check:

    • Ensure the carboy does not contain halogenated solvents (like Dichloromethane) unless you are specifically using a "Halogenated Waste" stream. P2,5DCA is generally compatible with standard organic solvents (Methanol, Acetonitrile).

  • Transfer: Use a funnel with a splash guard.

  • Secondary Containment: Store liquid waste carboys in a tray capable of holding 110% of the container's volume.

Decision Tree for Waste Classification

Use this workflow to determine the exact waste code and handling procedure for your specific sample.

DisposalDecision Start Start: P2,5DCA Waste IsSolid Is the waste Solid? Start->IsSolid SolidPath Segregate as Solid Organic Waste IsSolid->SolidPath Yes LiquidPath Check pH of Solution IsSolid->LiquidPath No CheckOxidizer Contains Nitrates/Oxidizers? LiquidPath->CheckOxidizer IsCorrosive Is pH < 2 or > 12.5? TagD002 Tag as RCRA D002 (Corrosive) IsCorrosive->TagD002 Yes TagGeneral Tag as General Organic Waste IsCorrosive->TagGeneral No CheckOxidizer->IsCorrosive No SepStream CRITICAL: Separate Stream (Potential Nitrosamine) CheckOxidizer->SepStream Yes

Figure 2: Waste Classification Decision Tree. This logic ensures compliance with RCRA characteristics (D002) and safety best practices.

Emergency Procedures (Spills)

In the event of a spill, immediate action is required to prevent aerosolization (inhalation hazard).

ScenarioResponse Protocol
Dry Powder Spill 1. Isolate: Evacuate immediate area if dust is airborne.2. PPE: Wear N95 or P100 respirator, nitrile gloves, and safety goggles.3. Clean: Cover with wet paper towels to suppress dust. Scoop into a bag. DO NOT SWEEP dry dust.
Liquid Spill 1. Absorb: Use universal absorbent pads or vermiculite.2. Neutralize: If solution was acidic/basic, check pH of residue before final disposal.3. Disposal: Bag all cleanup materials as hazardous waste (Workflow A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling Piperazine-2,5-dicarboxylic Acid

[1]

Executive Safety Summary

Piperazine-2,5-dicarboxylic acid (and its stereoisomers) presents a dual-hazard profile characteristic of zwitterionic heterocycles: respiratory/skin sensitization (derived from the piperazine core) and tissue irritation (derived from the carboxylic acid moieties).[1]

Unlike simple organic acids, the piperazine ring is a known hapten .[1] Upon inhalation or skin contact, it can bind to body proteins to form immunogenic complexes, leading to irreversible occupational asthma or contact dermatitis.[1] Immediate containment of dust is the primary safety objective. [1]

Core Hazard Profile
Hazard ClassGHS CodeDescriptionCritical Control
Sensitization H334 / H317May cause allergy or asthma symptoms; skin reaction.[1][2][3]Zero-Inhalation Policy (Fume Hood Mandatory).
Irritation H315 / H319Causes skin and serious eye irritation.[1][4]Eye Protection (Goggles vs. Dust).
Corrosivity H314 (Potential)High concentrations/wet skin contact may cause burns.[1]Double Gloving (Barrier Integrity).

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the chemical (Solid Powder vs. Solvated).

A. Glove Selection Protocol

Scientific Rationale: Piperazine-2,5-dicarboxylic acid is often dissolved in polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous media.[1] The solvent acts as a carrier vehicle , potentially accelerating the permeation of the sensitizer through the glove material.[1]

Chemical StateRecommended MaterialThicknessBreakthrough TimeProtocol
Dry Solid Nitrile

5 mil
> 480 minStandard single layer.[1] Inspect for pinholes.[1]
Aqueous Solution Nitrile

5 mil
> 480 minStandard single layer.[1] Change if splashed.[1]
Organic Soln. (DMSO/DMF)Laminate / Butyl Multi-layer> 240 minCRITICAL: Standard Nitrile degrades rapidly in DMF.[1] Use Silver Shield® or double-glove (Nitrile over Laminate).
B. Respiratory & Eye Protection[1][2][4][5][6][7][8]
  • Primary Barrier (Engineering Control): All handling of dry powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

  • Secondary Barrier (PPE):

    • Eyes: Chemical splash goggles (indirect vented) are required.[1] Reasoning: Safety glasses allow airborne dust to bypass side shields and contact the moist mucosa of the eye, reacting to form acidic solutions.

    • Lungs: If hood containment is breached or maintenance is required, use a P100 HEPA respirator or a PAPR.[1] Surgical masks provide zero protection against sensitizing dusts.[1]

Operational Logic & Decision Tree

The following diagram outlines the decision-making process for PPE selection based on the specific operational phase.

PPE_Decision_LogicStartHandling Piperazine-2,5-dicarboxylic AcidState_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid / PowderState_Check->Solid_PathLiquid_PathSolvated / SolutionState_Check->Liquid_PathHazard_DustPrimary Risk: Inhalation (Sensitization)Solid_Path->Hazard_DustSolvent_CheckIdentify SolventLiquid_Path->Solvent_CheckControl_SolidProtocol A:1. Fume Hood (Sash < 18")2. Goggles (Sealed)3. Nitrile Gloves (5 mil)Hazard_Dust->Control_SolidAqueousAqueous / BufferSolvent_Check->AqueousOrganicOrganic (DMF/DMSO)Solvent_Check->OrganicControl_AqProtocol B:Standard Nitrile GlovesSplash GogglesAqueous->Control_AqControl_OrgProtocol C (High Risk):1. Laminate/Butyl Gloves(Nitrile is permeable!)2. Double Glove MethodOrganic->Control_Org

Figure 1: Decision logic for PPE selection.[1][5] Note the critical divergence for organic solvents, where standard nitrile gloves fail.

Operational Protocols

Protocol 1: Weighing & Transfer (Solid)

Objective: Prevent generation of airborne dust.[1]

  • Static Control: Piperazine derivatives are often electrostatic.[1] Use an ionizing fan or antistatic gun inside the fume hood before opening the container.

  • Draft Protection: Place the balance deep inside the hood (at least 6 inches back).[1] Use a draft shield.[1]

  • Transfer: Do not use spatulas that are too large for the receiving vessel neck.[1] Use a funnel.

  • Decontamination: Immediately after weighing, wipe the balance area with a damp paper towel (water/detergent).[1] Do not use compressed air to clean the balance; this aerosolizes the sensitizer.[1]

Protocol 2: Solubilization

Objective: Prevent splash and permeation.[1]

  • Solvent Addition: Add solvent slowly to the powder to avoid "puffing" of dust.[1]

  • Glove Check: If using DMF or DMSO, don a pair of Silver Shield™ (laminate) gloves, then place standard nitrile gloves over them for dexterity.[1]

  • Mixing: Cap the vessel tightly before vortexing or sonicating. Never sonicate an open vessel of sensitizing material outside a hood.[1]

Decontamination & Disposal[1][2][6][9]

Spill Management
  • Dry Spill: Do NOT dry sweep.[1][6] This generates dust.[1] Cover the spill with wet paper towels (water or ethanol) to dampen the powder, then scoop up the wet slurry.

  • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Surface Decontamination: Wash surface with 10% acetic acid (if material is basic) or mild detergent/water (if zwitterionic) followed by an ethanol rinse.[1]

Waste Disposal[1][2][4][7][9]
  • Segregation:

    • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic/Sensitizer."[1]

    • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).[1] Do NOT pour down the drain.

  • Container: Use high-density polyethylene (HDPE) containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76956, 2,5-Piperazinedicarboxylic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Piperazine: Substance Information & Harmonised Classification (Sensitization).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.